Product packaging for 2-(Bromomethyl)-5-nitrothiophene(Cat. No.:CAS No. 166887-84-9)

2-(Bromomethyl)-5-nitrothiophene

Cat. No.: B1523997
CAS No.: 166887-84-9
M. Wt: 222.06 g/mol
InChI Key: BJJAUOARVZAEII-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-nitrothiophene (CAS 166887-84-9) is a high-value heterocyclic building block in organic synthesis and materials research. Its molecular formula is C 5 H 4 BrNO 2 S with a molecular weight of 222.06 g/mol [ ]. This compound features a thiophene ring functionalized with an electrophilic bromomethyl group (-CH 2 Br) at the 2-position and an electron-withdrawing nitro group (-NO 2 ) at the 5-position, creating a versatile scaffold for further modification [ ]. The primary research value of this compound lies in its dual reactivity. The bromomethyl group is highly amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups [ ]. Furthermore, the compound can undergo key cross-coupling reactions, such as Suzuki coupling, to form more complex 5-aryl thiophene derivatives [ ]. These properties make it a critical intermediate in proteomics research, pharmaceutical development, and the synthesis of agrochemicals [ ]. Studies have also explored its potential application in optoelectronic materials, including its use in the development of organic light-emitting diodes (OLEDs) [ ]. Handling this reagent requires careful attention to safety. It is classified with the hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and requires precautionary measures P260, P264, P270, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 [ ]. To maintain stability, it must be stored in a dark place, under an inert atmosphere, and in a freezer at -20°C [ ][ ]. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use [ ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrNO2S B1523997 2-(Bromomethyl)-5-nitrothiophene CAS No. 166887-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-5-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJAUOARVZAEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of the Thiophene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Bromomethyl)-5-nitrothiophene (CAS 166887-84-9): A Versatile Intermediate in Chemical Synthesis

Within the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars for drug discovery. Among these, the thiophene ring system is a privileged scaffold, recognized for its bioisosteric relationship with the benzene ring and its prevalence in a multitude of FDA-approved drugs.[1] Thiophene-containing molecules exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

This guide focuses on a specific, highly functionalized derivative: This compound , identified by its CAS number 166887-84-9 . This compound is a potent and versatile synthetic intermediate, engineered with two distinct, strategically positioned functional groups. The bromomethyl group at the 2-position acts as a reactive electrophilic handle, analogous to a benzylic bromide, making it an excellent substrate for nucleophilic substitution reactions. Concurrently, the powerful electron-withdrawing nitro group at the 5-position modulates the electronic properties of the thiophene ring, influencing its reactivity and providing a site for further chemical transformations, such as reduction to an amine.

The primary utility of this compound lies in its role as a building block, enabling the covalent introduction of the "5-nitro-2-thenyl" moiety into larger, more complex molecular architectures. This capability is of significant interest to researchers in drug development and materials science, who can leverage its reactivity to construct novel compounds for biological screening and functional materials development.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 166887-84-9[3]
Molecular Formula C₅H₄BrNO₂S[3][4]
Molecular Weight 222.06 g/mol [3][4]
IUPAC Name This compound[4]
SMILES C1=C(SC(=C1)--INVALID-LINK--[O-])CBr[4]
InChI InChI=1S/C5H4BrNO2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2[4]
Monoisotopic Mass 220.91461 Da[4]
Predicted Spectroscopic Signatures

While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, its structure allows for reliable prediction of its key spectroscopic features, essential for reaction monitoring and product confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic. It should feature a singlet for the two methylene protons (-CH₂Br) in the region of δ 4.7-5.0 ppm, significantly downfield due to the adjacent bromine atom and the aromatic ring. Two doublets in the aromatic region (δ 7.0-8.5 ppm) are anticipated for the two coupled protons on the thiophene ring. The proton at the 3-position will likely appear at a lower chemical shift than the proton at the 4-position, which is deshielded by the adjacent nitro group.

  • ¹³C NMR: The carbon spectrum would show a signal for the methylene carbon (-CH₂Br) around δ 25-35 ppm. Four distinct signals are expected in the aromatic region for the thiophene ring carbons. The carbon bearing the nitro group (C5) and the carbon bearing the bromomethyl group (C2) would be the most deshielded.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretching frequencies for the nitro group (-NO₂) around 1540 cm⁻¹ and 1350 cm⁻¹, respectively. C-H stretching for the aromatic ring would appear above 3000 cm⁻¹, and the C-Br stretch would be visible in the fingerprint region, typically below 700 cm⁻¹.

Synthesis and Purification: A Practical Workflow

The most direct and efficient synthesis of this compound involves the selective free-radical bromination of the methyl group of a readily available precursor, 2-methyl-5-nitrothiophene. This transformation leverages well-established principles of benzylic/allylic halogenation.

Rationale for Synthetic Design

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution at the activated methyl group over electrophilic addition to the thiophene ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction. The reaction is typically performed in an inert, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane to prevent side reactions.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_purification Purification Start 2-Methyl-5-nitrothiophene (Precursor) Reflux Heat / Reflux (Initiation & Propagation) Start->Reflux NBS N-Bromosuccinimide (NBS) (Bromine Source) NBS->Reflux AIBN AIBN / BPO (Radical Initiator) AIBN->Reflux Solvent CCl₄ or Cyclohexane (Solvent) Solvent->Reflux Monitor Monitor via TLC (Reaction Completion) Reflux->Monitor Workup Cool & Filter (Remove Succinimide) Monitor->Workup Extract Solvent Removal (Crude Product) Workup->Extract Purify Recrystallization or Column Chromatography Extract->Purify Final This compound (Final Product) Purify->Final

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-5-nitrothiophene (1.0 eq.), N-Bromosuccinimide (1.05-1.1 eq.), and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq.).

  • Solvent Addition: Add dry carbon tetrachloride or cyclohexane as the solvent.

  • Reaction: Heat the mixture to reflux. The reaction can also be initiated using a UV lamp.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

  • Isolation: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the high reactivity of its bromomethyl group, which behaves as a potent electrophile in nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward attachment of the 5-nitro-2-thenyl group to a wide variety of nucleophiles.

Reactivity_Pathways cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Substituted Products Core This compound Ether Ether (R-O-CH₂-Th) Core->Ether O-Alkylation Amine Substituted Amine (R₂N-CH₂-Th) Core->Amine N-Alkylation Thioether Thioether (R-S-CH₂-Th) Core->Thioether S-Alkylation Nitrile Nitrile (NC-CH₂-Th) Core->Nitrile C-Alkylation ROH Alcohol/Phenol (R-OH) R2NH Amine (R₂NH) RSH Thiol (R-SH) CN Cyanide (NaCN)

Caption: Key Sₙ2 reaction pathways for this compound.

Key Transformations:
  • O-Alkylation: Reaction with alcohols or phenols in the presence of a mild base (e.g., K₂CO₃) yields ethers, providing a linker for various molecular scaffolds.

  • N-Alkylation: Primary or secondary amines readily displace the bromide to form secondary or tertiary amines, respectively. This is a common strategy for building complex amine-containing drug candidates.

  • S-Alkylation: Thiols react efficiently to form stable thioethers, a linkage found in numerous biologically active compounds.

  • C-C Bond Formation: Carbanions, such as those derived from malonic esters or cyanide, can be used to form new carbon-carbon bonds, extending the carbon skeleton for further functionalization.

Applications in Research and Drug Development

While this compound is primarily an intermediate, its utility is demonstrated by the biological activities of the final compounds it helps create. The thiophene nucleus is a cornerstone of modern medicinal chemistry.[1] By providing a reactive handle to this important scaffold, this compound serves as a gateway to novel therapeutics.

Research on structurally related compounds underscores this potential. For example, a series of 2-(bromomethyl)-5-aryl-thiophenes were synthesized via Suzuki cross-coupling and subsequently evaluated for their biological activity, demonstrating antithrombotic and haemolytic properties.[5][6][7] Although that study used a different precursor, it validates the "bromomethyl-thiophene" moiety as a key component for generating libraries of compounds for biological screening. The presence of the nitro group in the title compound offers an additional dimension, as nitroaromatic compounds are themselves a class of therapeutics (e.g., nitrofurantoin) and the nitro group can be reduced to an amine, opening up a vast array of further derivatization possibilities, such as amide or sulfonamide formation.[8][9]

Safety and Handling

Due to the reactive nature of the bromomethyl group, this compound should be handled with care. While a specific safety data sheet (SDS) is not widely available, data from the closely related and structurally similar compound 2-bromo-5-nitrothiophene provides a strong basis for hazard assessment.

  • GHS Hazard Classification (Anticipated):

    • Skin Irritation (Category 2)[10][11]

    • Serious Eye Irritation (Category 2)[10][11]

    • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[10][11]

  • Handling Precautions:

    • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]

    • Reactivity Hazards: As a potent alkylating agent, it should be kept away from strong bases, oxidizing agents, and nucleophiles during storage.

    • First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[12]

Conclusion

This compound, CAS 166887-84-9, is a highly valuable, bifunctional synthetic building block. Its strategic design, featuring a reactive electrophilic bromomethyl group and an electron-withdrawing nitro moiety on a privileged thiophene scaffold, makes it an ideal intermediate for organic and medicinal chemists. Through straightforward nucleophilic substitution reactions, it enables the efficient incorporation of the 5-nitro-2-thenyl group into diverse molecular frameworks, facilitating the synthesis of novel compounds for drug discovery, agrochemicals, and materials science. Proper understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in chemical research.

References

An In-depth Technical Guide to the Molecular Structure of 2-(Bromomethyl)-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(Bromomethyl)-5-nitrothiophene, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its detailed molecular structure, elucidated through a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document outlines a standard, reliable protocol for its synthesis via radical bromination of 2-methyl-5-nitrothiophene, supported by mechanistic insights. Furthermore, we explore its reactivity and strategic application as a versatile electrophilic synthon in the development of complex, biologically active molecules. Safety protocols and handling procedures are also addressed, ensuring a holistic understanding for laboratory application.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their presence in a multitude of pharmacologically active compounds and functional materials.[1] The thiophene ring system, a five-membered aromatic heterocycle containing a sulfur atom, serves as a bioisostere for the benzene ring in many drug candidates, often improving pharmacokinetic profiles. The strategic functionalization of the thiophene nucleus allows for the fine-tuning of electronic and steric properties, making these derivatives invaluable intermediates.

This compound (CAS No: 36157-27-0) is a particularly valuable derivative. Its structure incorporates two key reactive sites: a highly electrophilic bromomethyl group at the 2-position and a potent electron-withdrawing nitro group at the 5-position. This unique electronic arrangement makes it a powerful and versatile intermediate for constructing more complex molecular architectures, particularly in the synthesis of novel therapeutic agents.

Physicochemical Profile

A clear understanding of the physical properties of a reagent is fundamental to its effective use in experimental design. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 36157-27-0
Molecular Formula C₅H₄BrNO₂S[2]
Molecular Weight 238.06 g/mol
Appearance Yellow to tan crystalline powder or crystals[2]
Melting Point 43-45 °C[2]
SMILES String O=--INVALID-LINK--c1ccc(CBr)s1
InChI Key ZPNFMDYBAQDFDY-UHFFFAOYSA-N

Elucidation of the Molecular Structure: A Spectroscopic Approach

The definitive structure of this compound is confirmed through a combination of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3][4]

  • ¹H NMR (Proton NMR): In a typical spectrum (solvent: CDCl₃), the proton environment is clearly defined.

    • ~4.8 ppm (singlet, 2H): This signal corresponds to the two protons of the bromomethyl (-CH₂Br) group. Its downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom. The singlet multiplicity indicates no adjacent protons.

    • ~7.2 ppm (doublet, 1H) & ~7.9 ppm (doublet, 1H): These two signals represent the two aromatic protons on the thiophene ring. The coupling between them (a doublet of doublets) confirms their adjacency. The significant downfield shift, particularly for the proton at the 4-position (~7.9 ppm), is caused by the strong electron-withdrawing effect of the nitro group at the 5-position.

  • ¹³C NMR (Carbon NMR): The carbon spectrum provides complementary information about the carbon skeleton.[5]

    • ~25 ppm: Signal for the bromomethyl carbon (-CH₂Br).

    • ~125-155 ppm: A set of four signals corresponding to the four carbons of the thiophene ring. The carbon attached to the nitro group (C5) and the carbon attached to the bromomethyl group (C2) are typically the most downfield due to the strong electron-withdrawing and substituent effects.

Mass spectrometry provides the exact molecular weight and valuable fragmentation data. For this compound, the mass spectrum would show a molecular ion peak (M⁺) cluster around m/z 237 and 239 with an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). Key fragmentation would likely involve the loss of the bromine atom (-Br) to give a fragment at m/z 158, and the loss of the nitro group (-NO₂).

IR spectroscopy helps identify the functional groups present. Key absorption bands for this molecule include:

  • ~1520-1550 cm⁻¹ and ~1340-1360 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (N-O).

  • ~3100 cm⁻¹: C-H stretching for the aromatic protons on the thiophene ring.

  • ~1220 cm⁻¹: C-Br stretching vibration.

Synthesis and Mechanistic Insights

The most common and efficient laboratory synthesis of this compound is through the free-radical bromination of 2-methyl-5-nitrothiophene using N-bromosuccinimide (NBS) as the bromine source.[6]

Objective: To synthesize this compound from 2-methyl-5-nitrothiophene.

Materials:

  • 2-methyl-5-nitrothiophene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Setup: Assemble a reflux apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add 2-methyl-5-nitrothiophene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide.

  • Solvent Addition: Add dry carbon tetrachloride to the flask.

  • Reaction: Stir the mixture and heat to reflux (approx. 77°C for CCl₄). The reaction is often initiated by shining a lamp on the flask to promote radical formation.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield the final product as a yellow solid.

The bromination of the methyl group proceeds via a free-radical chain reaction, not an electrophilic aromatic substitution on the thiophene ring.[7][8]

  • Initiation: The initiator (BPO or AIBN) decomposes upon heating to form free radicals. These radicals then react with NBS to generate a bromine radical (Br•).

  • Propagation:

    • The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-5-nitrothiophene. This step is favored because it forms a resonance-stabilized benzylic-type radical.

    • This thiophenylmethyl radical then reacts with another molecule of NBS to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction terminates when two radicals combine.

Causality: The choice of NBS is critical. It provides a low, constant concentration of bromine radicals, which favors substitution at the allylic/benzylic position over electrophilic addition to the aromatic ring. The use of a radical initiator is essential to start the chain reaction.

SynthesisWorkflow Start Reactants: - 2-Methyl-5-nitrothiophene - N-Bromosuccinimide (NBS) - Radical Initiator (BPO) Reaction Reflux in CCl4 (Heat + Light) 2-4 hours Start->Reaction Combine Workup Work-up: 1. Cool & Filter 2. Wash (Na2S2O3, H2O) 3. Dry (Na2SO4) Reaction->Workup Process Purification Purification: 1. Evaporate Solvent 2. Recrystallize Workup->Purification Isolate Crude Product Final Product: This compound Purification->Product Yields Pure

Caption: Workflow for the synthesis of this compound.

Reactivity and Application as a Synthetic Intermediate

The synthetic utility of this compound stems from the reactivity of its bromomethyl group. The C-Br bond is polarized, making the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This makes it an excellent alkylating agent for introducing the 5-nitrothien-2-ylmethyl moiety into other molecules.

This compound serves as a key starting material for synthesizing derivatives with potential applications as antithrombotic and haemolytic agents.[1][9][10][11] For instance, it can undergo Suzuki cross-coupling reactions, although this typically involves a C-Br bond directly on the aromatic ring rather than the methyl group.[12] A more direct application is in nucleophilic substitution reactions where the bromide is displaced.

Let's consider its reaction with a thiol (R-SH) to form a thioether, a common linkage in medicinal chemistry.

SyntheticApplication Reagent1 This compound Reaction SN2 Reaction Solvent: DMF or Acetone Base: K2CO3 Reagent1->Reaction Reagent2 Nucleophile (e.g., Sodium thiophenolate) Reagent2->Reaction Product Substituted Product (e.g., Phenyl(5-nitrothiophen-2-yl)methyl sulfide) Reaction->Product Forms C-S Bond

Caption: Application in nucleophilic substitution (SN2) reactions.

In this SN2 reaction, the thiolate anion acts as the nucleophile, attacking the electrophilic methylene carbon and displacing the bromide leaving group. This provides a straightforward route to a variety of thioether derivatives.

Safety and Handling

As with any reactive chemical, proper handling is paramount to ensure laboratory safety.

  • Hazard Classification: While specific data for the bromomethyl derivative is less common, related compounds like 2-bromo-5-nitrothiophene are classified as skin and eye irritants and may cause respiratory irritation.[13][14] Bromomethyl compounds, in general, are potent lachrymators and should be handled with extreme care.

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][16]

  • Handling: Avoid contact with skin and eyes. Do not breathe fumes or dust.[15]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It may be moisture-sensitive.[15]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15]

Conclusion

This compound is a high-value synthetic intermediate whose molecular structure has been unequivocally established by spectroscopic analysis. Its strategic combination of a reactive bromomethyl group and an electron-withdrawing nitro group on a thiophene scaffold makes it a versatile tool for synthetic chemists. The reliable and well-understood free-radical synthesis protocol allows for its accessible preparation in the lab. Its primary utility lies in its role as an electrophilic building block for the construction of more complex molecules, particularly in the pursuit of new pharmaceutical agents. Adherence to strict safety protocols is essential when handling this potent and reactive compound.

References

Spectroscopic data for 2-(Bromomethyl)-5-nitrothiophene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Bromomethyl)-5-nitrothiophene

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. As a pivotal intermediate in the synthesis of pharmaceuticals and functional materials, the unambiguous structural confirmation of this molecule is paramount. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of predicted data based on established spectroscopic principles and comparative analysis with closely related structural analogs. We provide detailed interpretations, standardized experimental protocols, and visual workflows to ensure both educational value and practical applicability in a laboratory setting.

Introduction to this compound

Given its role as a critical synthetic intermediate, rigorous quality control and structural verification are essential. Spectroscopic techniques provide the necessary tools for this confirmation. This guide establishes a foundational spectroscopic profile for this compound, enabling researchers to confidently identify and characterize this compound.

Molecular Structure and Predicted Spectroscopic Overview

The chemical structure of this compound dictates its spectroscopic characteristics. The molecule consists of a five-membered thiophene ring substituted at the 2-position with a bromomethyl (-CH₂Br) group and at the 5-position with a nitro (-NO₂) group.

The key structural features to consider are:

  • Thiophene Ring: An aromatic heterocycle with two protons (H-3 and H-4) that will exhibit characteristic coupling in the ¹H NMR spectrum.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that will significantly deshield adjacent protons and carbons. It also possesses highly characteristic stretching vibrations in the IR spectrum.[2]

  • Bromomethyl Group (-CH₂Br): The methylene protons will appear as a singlet in the ¹H NMR spectrum in a region typical for benzylic-type halides.[3] The carbon atom is directly attached to an electronegative bromine atom, influencing its ¹³C NMR chemical shift.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct regions: the aromatic region for the thiophene protons and the aliphatic region for the bromomethyl protons.

  • Aromatic Protons (H-3 and H-4): The two protons on the thiophene ring are expected to appear as two distinct doublets due to coupling to each other. The strong electron-withdrawing effect of the nitro group at C-5 will deshield H-4, shifting it significantly downfield. H-3 will be less affected. For the related compound, 2-bromo-5-nitrothiophene, the corresponding protons appear at approximately δ 7.2-8.0 ppm.

  • Bromomethyl Protons (-CH₂Br): These two protons are chemically equivalent and are not coupled to any other protons, so they will appear as a sharp singlet. The chemical shift is influenced by the adjacent aromatic thiophene ring and the electronegative bromine atom. This typically places the signal in the δ 4.5-5.0 ppm range.[3]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale / Comparison
~7.8 - 8.0Doublet (d)1HH-4Deshielded by adjacent electron-withdrawing NO₂ group.
~7.1 - 7.3Doublet (d)1HH-3Typical aromatic region for thiophene, less deshielded than H-4.
~4.8 - 5.0Singlet (s)2H-CH₂BrConsistent with a bromomethyl group attached to an aromatic ring.[3]
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five carbon atoms in the molecule. The chemical shifts are heavily influenced by the substituents.

  • C-5: This carbon is directly attached to the nitro group and will be significantly deshielded, appearing far downfield.

  • C-2: Attached to the bromomethyl group and the sulfur atom, its chemical shift will be influenced by both.

  • C-3 and C-4: These are the protonated carbons of the thiophene ring. C-4 is expected to be more deshielded than C-3 due to its proximity to the nitro group.

  • -CH₂Br: The bromomethyl carbon will appear in the aliphatic region, typically between δ 30-35 ppm.[4]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale / Comparison
~150 - 155C-5Attached to NO₂, highly deshielded. In 2-bromo-5-nitrothiophene, this carbon is at ~149 ppm.[5]
~145 - 150C-2Attached to the -CH₂Br group.
~128 - 132C-4Deshielded by the adjacent NO₂ group.
~125 - 128C-3Standard thiophene aromatic carbon region.
~30 - 33-CH₂BrTypical range for a carbon attached to bromine in a benzylic-type position.[4]
Experimental Protocol for NMR Spectroscopy

Reproducible NMR data acquisition relies on a standardized sample preparation and acquisition protocol.

Protocol Steps:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm reference).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (using a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (10-15 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS (Internal Standard) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Lock & Shim prep4->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correct proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 final final proc3->final Final Spectrum

Figure 2: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by the strong absorptions of the nitro group.

Table 3: Predicted Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100 - 3000C-H StretchThiophene RingMedium-Weak
2960 - 2850C-H Stretch-CH₂BrMedium-Weak
~1550 - 1490N-O Asymmetric StretchNitro (-NO₂)Strong
~1355 - 1315N-O Symmetric StretchNitro (-NO₂)Strong
~1600, ~1450C=C StretchThiophene RingMedium
~700 - 600C-Br StretchBromomethylMedium-Strong

The two strong bands for the nitro group are highly characteristic and serve as a primary diagnostic tool for the presence of this functional group.[2] The C-Br stretch appears in the fingerprint region and can sometimes be difficult to assign definitively.

Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and simple technique for acquiring IR spectra of solid samples.

Protocol Steps:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Cleaning: After analysis, clean the sample from the crystal surface thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern upon ionization.

Fragmentation Analysis

For this compound (Molecular Weight: ~223.08 g/mol ), the mass spectrum is expected to show a distinctive molecular ion peak.

  • Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 223 and 225). This isotopic signature is a definitive indicator of the presence of one bromine atom.

  • Key Fragments: The most likely initial fragmentation is the loss of the bromine atom, which is a good leaving group, to form a stable thienylmethyl cation. Subsequent fragmentations could involve the loss of the nitro group or cleavage of the thiophene ring.

Predicted Fragmentation Pathway:

  • [M]⁺˙ → [M - Br]⁺: Loss of a bromine radical to form the 5-nitro-2-thienylmethyl cation (m/z 144). This is expected to be a very prominent peak.

  • [M - Br]⁺ → [C₄H₂S]⁺˙: Subsequent loss of NO₂ and CH₂ could lead to smaller fragments.

  • [M]⁺˙ → [M - NO₂]⁺: Loss of a nitro radical to give the 2-(bromomethyl)thiophene cation (m/z 177/179).

G M [C₅H₄BrNO₂S]⁺˙ m/z 223/225 (Molecular Ion) F1 [C₅H₄NO₂S]⁺ m/z 144 M->F1 - •Br F2 [C₅H₄BrS]⁺ m/z 177/179 M->F2 - •NO₂

Figure 3: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for volatile and thermally stable compounds like this compound.

Protocol Steps:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • Use a suitable capillary column (e.g., a nonpolar DB-5ms).

    • Apply a temperature program, for example, starting at 50°C, holding for 1 minute, then ramping at 10°C/min to 250°C.

  • MS Method (Electron Ionization - EI):

    • Use a standard electron ionization energy of 70 eV.

    • Set the mass analyzer to scan a relevant m/z range (e.g., m/z 40-300).

    • The eluting compound from the GC will be ionized, fragmented, and detected by the mass spectrometer.

  • Data Analysis: Analyze the resulting mass spectrum for the peak corresponding to the retention time of the compound, identifying the molecular ion and key fragment ions.

Summary and Conclusion

The structural characterization of this compound can be confidently achieved through a combined spectroscopic approach. The key identifying features are:

  • ¹H NMR: Two doublets in the aromatic region and a characteristic singlet for the -CH₂Br group around δ 4.8-5.0 ppm.

  • ¹³C NMR: Five distinct carbon signals, including a highly deshielded carbon attached to the nitro group and an aliphatic carbon around δ 30-33 ppm.

  • IR: Two very strong absorption bands between 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, characteristic of a nitro group.

  • MS: A distinctive 1:1 doublet for the molecular ion peak (M⁺ and M+2) confirming the presence of one bromine atom, and a prominent fragment corresponding to the loss of bromine.

This guide provides a robust framework for the spectroscopic analysis of this compound, serving as a valuable resource for its synthesis, quality control, and application in further research and development.

References

Reactivity and electrophilicity of 2-(Bromomethyl)-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Electrophilicity of 2-(Bromomethyl)-5-nitrothiophene

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. We will dissect the molecule's electronic architecture to explain its pronounced electrophilicity, focusing on the synergistic effects of the electron-withdrawing nitro group and the labile bromomethyl moiety. This guide details the mechanistic pathways of its primary reactions, particularly nucleophilic substitutions, and provides field-proven experimental protocols. The content is structured to deliver actionable insights for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

Introduction: The Strategic Importance of this compound

Thiophene-based scaffolds are privileged structures in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1] Their bioisosteric relationship with benzene rings, coupled with unique electronic properties, makes them ideal for modulating a compound's physicochemical and pharmacokinetic profiles.[1] Within this class, this compound emerges as a highly valuable intermediate. Its utility stems from a synthetically advantageous combination of functional groups: a thiophene core, a potent electron-withdrawing nitro group, and a reactive bromomethyl group. This trifecta of features enables its use as a powerful electrophile for introducing the 5-nitrothienyl-2-methyl moiety into a wide array of molecules, leading to the development of novel therapeutic agents, including potential anticancer, antibacterial, and antithrombotic compounds.[2][3]

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₅H₄BrNO₂S[4]
Molecular Weight 222.06 g/mol [5]
InChIKey BJJAUOARVZAEII-UHFFFAOYSA-N[4]
CAS Number 166887-84-9[5]
Appearance Yellow to tan crystalline powder[6]

Analysis of Electronic Structure and Electrophilicity

The reactivity of this compound is a direct consequence of its electronic landscape. The molecule features two key functional groups that dictate its behavior as an electrophile: the nitro group at the 5-position and the bromomethyl group at the 2-position.

The Activating Effect of the 5-Nitro Group

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence on the thiophene ring has two major consequences:

  • Ring Deactivation: It significantly reduces the electron density of the thiophene ring through both inductive and resonance effects. This deactivates the ring towards traditional electrophilic aromatic substitution.

  • Activation of the Bromomethyl Group: More importantly for the purposes of this guide, the nitro group's strong electron-withdrawing nature enhances the electrophilicity of the entire molecule. It stabilizes the transition state of nucleophilic substitution reactions at the bromomethyl carbon by delocalizing the developing negative charge. Kinetic studies on related nitrothiophenes have consistently shown that electron-withdrawing substituents increase reaction rates with nucleophiles.[7]

The Bromomethyl Group: The Primary Electrophilic Center

The carbon atom of the bromomethyl (-CH₂Br) group is the primary site of reactivity. This is due to two factors:

  • Polarity: The carbon-bromine bond is highly polarized, with the bromine atom drawing electron density from the carbon, rendering the carbon atom electron-deficient and thus highly susceptible to attack by electron-rich species (nucleophiles).[8]

  • Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, meaning it is stable on its own after departing from the carbon atom. This facilitates the substitution reaction.

The combination of the electron-deficient carbon and the excellent leaving group makes the bromomethyl group a potent electrophilic handle for synthetic transformations.

Nucleophilic Substitution: The Cornerstone Reaction

The most characteristic reaction of this compound is nucleophilic substitution. In this reaction, a nucleophile (Nu⁻) attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group.[8]

Mechanistic Considerations: S_N2 Pathway

Given that the electrophilic carbon is a primary, benzylic-like carbon, the reaction predominantly proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.[9]

Key Characteristics of the S_N2 Mechanism:

  • Concerted Step: The formation of the new Carbon-Nucleophile bond and the breaking of the Carbon-Bromine bond occur simultaneously in a single, concerted step.[9]

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group. For chiral centers, this results in an inversion of stereochemistry, a phenomenon known as the Walden inversion.[10]

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. The rate law is expressed as: Rate = k[Substrate][Nucleophile].[11]

The workflow for this fundamental reaction is depicted below.

A generalized S_N2 reaction pathway for this compound.

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Synthetic Utility and Experimental Protocols

The true value of a reagent is demonstrated by its application in synthesis. This compound serves as a linchpin in constructing complex molecules with potential biological activity.

Application in Drug Discovery: Synthesis of Bioactive Scaffolds

The 5-nitrothiophene moiety is a known pharmacophore in various antibacterial agents.[3] By using this compound, medicinal chemists can readily append this active core to other molecular fragments, exploring new chemical space for drug candidates. For example, reaction with various amines, phenols, or thiols can generate libraries of compounds for screening.

The following diagram illustrates a typical synthetic workflow where an amine-containing lead compound is functionalized using this compound.

workflow start This compound (Electrophile) reaction Nucleophilic Substitution (S_N2) start->reaction nucleophile Lead Compound with Nucleophilic Group (e.g., R-NH2) nucleophile->reaction conditions Conditions: - Aprotic Solvent (e.g., DMF, Acetonitrile) - Mild Base (e.g., K2CO3, Et3N) - Room Temperature reaction->conditions product Functionalized Lead Compound (R-NH-CH2-5-nitrothienyl) reaction->product purification Workup & Purification (e.g., Extraction, Chromatography) product->purification final_product Purified Target Molecule purification->final_product analysis Characterization (NMR, MS, HPLC) final_product->analysis

Synthetic workflow for functionalizing a lead compound.

Field-Proven Experimental Protocol: N-Alkylation of an Aniline Derivative

This protocol provides a representative, self-validating procedure for the reaction of this compound with a model nucleophile, 4-methoxyaniline.

Objective: To synthesize N-((5-nitrothiophen-2-yl)methyl)-4-methoxyaniline.

Materials:

  • This compound (1.0 eq)

  • 4-methoxyaniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material. Stir the suspension for 5 minutes.

  • Nucleophile Addition: Add 4-methoxyaniline to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromomethylthiophene spot is consumed (typically 4-6 hours).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure N-alkylated product.

Trustworthiness through Self-Validation: The success of this protocol is validated by characterization of the final product. The presence of the newly formed C-N bond and the incorporation of the 5-nitrothienyl-2-methyl moiety can be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a potent and versatile electrophile whose reactivity is intelligently governed by the interplay of its nitro and bromomethyl functional groups. Its primary mode of reaction, the S_N2 nucleophilic substitution, provides a reliable and efficient method for constructing complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage this valuable building block in the rational design and synthesis of novel compounds for drug discovery and materials science.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Inherent Reactivity of 2-(Bromomethyl)-5-nitrothiophene

This compound, with CAS Number 77545-63-6, is a pivotal heterocyclic building block in modern organic synthesis. Its structure, featuring a thiophene ring functionalized with a reactive bromomethyl group at the 2-position and a potent electron-withdrawing nitro group at the 5-position, renders it a highly versatile intermediate.[1] This unique electronic and structural arrangement makes it a sought-after precursor for the synthesis of a diverse range of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The synthetic power of this reagent lies in the distinct reactivity of its functional groups. The bromomethyl moiety serves as an excellent electrophile, readily participating in nucleophilic substitution reactions. Simultaneously, the nitro group significantly influences the electron density of the thiophene ring, activating it for certain transformations and providing a handle for further functionalization, such as reduction to an amine.[2] However, the very features that make this compound synthetically valuable also contribute to its inherent instability. This guide provides a detailed analysis of its stability profile, outlines the primary degradation pathways, and establishes field-proven protocols for its storage and handling to ensure its integrity and maximize experimental success.

Chemical Stability and Degradation Pathways

The stability of this compound is governed by its two primary functional groups. Understanding their individual and combined reactivity is crucial for predicting and preventing degradation.

  • The Bromomethyl Group: A Locus of Reactivity The C-Br bond in the bromomethyl group is analogous to a benzylic bromide, making it a highly effective leaving group. This site is the primary point of vulnerability for the molecule and is susceptible to several degradation pathways.

  • The Nitro Group: An Electronic Modulator The strongly electron-withdrawing nitro group deactivates the thiophene ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution under certain conditions. While the nitro group itself is relatively stable under typical storage conditions, it can be reduced. Its primary influence on stability is electronic, affecting the reactivity of the rest of the molecule.

Primary Degradation Pathways
  • Hydrolysis: This is the most significant and common degradation pathway. The electrophilic carbon of the bromomethyl group is highly susceptible to attack by nucleophiles, including water. This reaction results in the formation of 2-(hydroxymethyl)-5-nitrothiophene and hydrobromic acid (HBr). The presence of moisture is therefore a critical factor in the compound's decomposition. Safety data for analogous bromomethyl thiophenes consistently highlights their moisture sensitivity.[3][4] The generated HBr can further catalyze the degradation of the starting material or other sensitive reagents in a reaction mixture.

  • Nucleophilic Attack: Beyond water, other nucleophiles present in a solution or as contaminants can readily displace the bromide. Amines, alcohols, and thiols will react to form the corresponding substituted products. This reactivity underscores the importance of using anhydrous, aprotic solvents and avoiding contamination.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light. While not as critical as moisture sensitivity, prolonged exposure to UV light should be avoided to prevent potential photochemical reactions and degradation.

The primary degradation pathway via hydrolysis is illustrated below.

Caption: Primary degradation pathway of this compound.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is required, focusing on mitigating exposure to moisture, heat, and incompatible chemicals.

Quantitative Storage Recommendations

The following conditions are synthesized from safety data sheets of structurally similar and reactive compounds and represent best practices for maintaining the long-term stability of this compound.

ParameterRecommended ConditionRationale & CausalitySupporting Citation
Temperature 2°C to 8°CReduces the rate of thermal decomposition and slows potential side reactions.[3][7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.[3]
Container Tightly-sealed Amber Glass BottleAmber glass protects the compound from light-induced degradation, while a tight seal prevents moisture ingress.[7]
Location Dry, Cool, Well-Ventilated AreaEnsures a stable external environment and prevents accumulation of potentially harmful vapors.[3][6]
Incompatibles Store away from strong bases, oxidizing agents, and moisture.Prevents violent reactions and catalytic degradation. The compound is reactive with these material classes.[3][6]
Experimental Protocol: Safe Handling Workflow

Adherence to a strict handling protocol is essential for both user safety and compound integrity. The bromomethyl group imparts lachrymatory properties, meaning it can cause tearing and irritation upon exposure.

  • Preparation:

    • Conduct all work within a certified chemical fume hood to manage vapors.

    • Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is acceptable for incidental contact), a lab coat, and chemical safety goggles with a face shield.[3]

  • Equilibration:

    • Before opening, allow the sealed container to warm to ambient laboratory temperature. This critical step prevents atmospheric moisture from condensing on the cold solid, which would introduce water and initiate hydrolysis.

  • Aliquotting:

    • Use only dry glassware and spatulas.

    • Quickly weigh the desired amount of the solid into a tared, dry vessel. Minimize the time the main container is open.

    • If the main container has a septum, use a syringe technique under a positive pressure of inert gas to withdraw material if it were a liquid; for a solid, this involves briefly opening in a glove bag or dry environment.

  • Resealing and Storage:

    • Before resealing the primary container, flush the headspace with a gentle stream of inert gas (e.g., argon or nitrogen).

    • Tightly close the container and secure the cap with paraffin film for an enhanced seal.

    • Promptly return the container to the recommended refrigerated storage (2-8°C).[3][7]

  • Cleanup:

    • Carefully clean any spills with an inert absorbent material (e.g., sand or vermiculite).[8]

    • Decontaminate the work area thoroughly.

    • Dispose of waste according to institutional and local hazardous waste regulations.

    • Wash hands thoroughly with soap and water after completing the procedure.[3]

The logical flow for these handling and storage decisions is visualized below.

Caption: Workflow for the Safe Handling and Storage of this compound.

Conclusion

This compound is a valuable but sensitive reagent. Its stability is primarily compromised by its susceptibility to hydrolysis, with secondary risks from thermal and photodegradation. By understanding these intrinsic chemical properties, researchers can implement robust storage and handling procedures. The cornerstone of maintaining this compound's integrity is the strict exclusion of moisture, achieved through storage at refrigerated temperatures under an inert atmosphere in tightly sealed containers. Adherence to the protocols outlined in this guide will ensure the reliability of experimental outcomes and promote a safe laboratory environment for professionals in research and drug development.

References

A Technical Guide to the Safe Handling of 2-(Bromomethyl)thiophenes for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-(Bromomethyl)thiophene and its derivatives are valuable reagents in medicinal chemistry and materials science, prized for their utility in introducing the thiophene moiety. However, their high reactivity is intrinsically linked to significant potential hazards. This guide provides a comprehensive overview of these hazards, including severe corrosive properties, toxicity, and lachrymatory effects, grounded in authoritative safety data. It outlines a multi-layered safety protocol encompassing engineering controls, personal protective equipment (PPE), and detailed standard operating procedures to mitigate risks. By explaining the causality behind each safety recommendation, this document aims to equip researchers, scientists, and drug development professionals with the expertise to handle these compounds responsibly and safely.

Introduction: The Synthetic Utility and Inherent Risks of 2-(Bromomethyl)thiophenes

2-(Bromomethyl)thiophene (CAS No: 45438-73-1), also known as 2-thenyl bromide, is a five-membered heterocyclic compound containing sulfur.[1][2] Its structure, featuring a reactive bromomethyl group attached to the thiophene ring, makes it an excellent alkylating agent for introducing the 2-thienylmethyl group into a wide range of molecules. This reactivity is fundamental to its application in the synthesis of pharmaceuticals and other specialty chemicals.

However, the very chemical properties that make it a useful synthetic building block also render it hazardous. The compound is a potent lachrymator and is highly corrosive, necessitating stringent safety protocols to prevent injury and exposure. This guide serves as a technical resource for understanding and managing these risks in a laboratory setting.

Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards associated with 2-(bromomethyl)thiophene is the foundation of safe handling. These hazards are categorized by regulatory bodies under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Toxicological Profile and Health Hazards

2-(Bromomethyl)thiophene poses multiple acute health risks upon exposure:

  • Severe Skin Corrosion and Eye Damage (H314): This is the most significant hazard.[1][2][3] Direct contact with the liquid or its concentrated vapors can cause severe chemical burns to the skin and serious, potentially irreversible, damage to the eyes.[1][4]

  • Acute Oral Toxicity (H302): The compound is classified as harmful if swallowed.[1][2][3][5]

  • Respiratory Irritation (H335): Inhalation of vapors or mists can cause irritation to the respiratory tract, leading to symptoms like coughing and shortness of breath.[1][2][4] In high concentrations, it is destructive to the mucous membranes and upper respiratory tissues.[1]

  • Lachrymatory Effects: As a potent lachrymator, its vapors cause immediate and intense tearing, stinging, and irritation to the eyes, serving as an immediate warning sign of exposure.[6]

Physicochemical Hazards
  • Reactivity: The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents and bases.[1][7] Contact with these materials can lead to vigorous and potentially hazardous reactions. It is also sensitive to moisture.[1]

  • Thermal Decomposition: In the event of a fire, thermal decomposition can generate highly toxic and corrosive gases, including carbon oxides, sulfur oxides, and hydrogen bromide.[1][4]

Hazard Summary

The GHS classifications provide a standardized summary of the primary dangers.

Hazard Class GHS Pictogram Signal Word Hazard Statement Code Description
Skin Corrosion/IrritationGHS05 (Corrosion)DangerH314Causes severe skin burns and eye damage.[1][2][3][4][5]
Acute Toxicity, OralGHS07 (Exclamation Mark)DangerH302Harmful if swallowed.[1][2][3][5]
STOT - Single ExposureGHS07 (Exclamation Mark)DangerH335May cause respiratory irritation.[1][2][3][4]

Multi-Layered Safety Protocols: From Engineering Controls to PPE

A robust safety plan relies on the "hierarchy of controls," which prioritizes eliminating or reducing hazards at their source.

Mandatory Engineering Controls

Engineering controls are the first and most effective line of defense as they physically separate the researcher from the hazard.

  • Chemical Fume Hood: All handling of 2-(bromomethyl)thiophene, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[6] This is critical for containing its corrosive and lachrymatory vapors and preventing respiratory exposure.[1][6]

  • Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[1][7] Their immediate proximity is crucial for rapid decontamination in case of accidental contact.[8]

Personal Protective Equipment (PPE)

PPE provides a final barrier between the user and the chemical. The selection of PPE must be specific to the hazards of 2-(bromomethyl)thiophene.

  • Hand Protection: Wear protective gloves, such as nitrile gloves.[6] Given the severe corrosivity, double-gloving is a recommended best practice to protect against undetected pinholes or rapid permeation.

  • Eye and Face Protection: A combination of safety goggles and a full-face shield is mandatory to protect against splashes and vapors.[1][6] Standard safety glasses with side shields do not offer sufficient protection.[6]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[6]

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases must be used by trained personnel.[1]

Standard Operating Procedure (SOP) for Safe Handling

The following protocol outlines a workflow for a typical small-scale reaction, integrating safety at each step. This procedure should be adapted based on a specific, documented risk assessment for each experiment.

Pre-Experiment Preparation
  • Risk Assessment: Review the Safety Data Sheet (SDS) for 2-(bromomethyl)thiophene and all other reagents.[9]

  • Fume Hood Preparation: Ensure the fume hood is clutter-free and the sash is at the appropriate working height.

  • Emergency Preparedness: Locate the nearest eyewash, shower, and spill kit. Prepare a quenching solution (e.g., a dilute solution of sodium bicarbonate) to neutralize the reagent in case of a small spill or for decontaminating equipment.

  • Don PPE: Put on all required PPE before gathering any chemicals or equipment.

Experimental Workflow with Integrated Safety

Safe Handling Workflow for 2-(Bromomethyl)thiophene cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Reaction Phase prep Step 1: Preparation Verify fume hood function. Assemble glassware. Prepare quench solution. weigh Step 2: Aliquot Reagent Tare sealed vial. Transfer reagent via syringe. Seal and re-weigh. prep->weigh Proceed with caution reaction Step 3: Reaction Addition Add dropwise to reaction vessel. Monitor for exotherms. weigh->reaction Slow, controlled addition decon Step 4: Decontamination Quench residual reagent. Rinse glassware with solvent. Place in base bath. reaction->decon After reaction completion waste Step 5: Waste Disposal Segregate halogenated waste. Dispose of contaminated PPE. decon->waste safety_ppe Verify Full PPE safety_ppe->prep safety_spill Spill Kit Ready safety_spill->weigh

Caption: Experimental workflow with key safety checkpoints.

Post-Experiment Procedures
  • Decontamination: All glassware and equipment that came into contact with 2-(bromomethyl)thiophene must be thoroughly decontaminated. Rinse with a suitable organic solvent (e.g., acetone) inside the fume hood, followed by careful immersion in a basic bath (e.g., alcoholic potassium hydroxide) to hydrolyze any residual reactive material.

  • Waste Disposal: Dispose of all chemical waste, including contaminated solvents and solid materials, in properly labeled hazardous waste containers for halogenated organic waste.[10] Follow all institutional and local regulations for hazardous waste disposal.[5]

Emergency Procedures: Spill and Exposure Management

Pre-planning is essential for responding effectively to emergencies.[11]

Chemical Spill Response
  • Minor Spill (inside fume hood):

    • Alert colleagues in the immediate area.

    • Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[12] Do not use combustible materials like paper towels.

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solution and wipe clean.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.[8]

    • Alert others and activate the fire alarm if the spill is large or poses a fire hazard.

    • Contact the institution's emergency response team or local emergency services (911).[8]

    • Provide responders with the chemical name and SDS. Do not re-enter the area.[8]

Personnel Exposure

Immediate and thorough decontamination is critical.

  • Skin Contact: Immediately go to the safety shower and flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][10] Seek immediate medical attention.[1]

  • Eye Contact: Immediately use an eyewash station to flush the eyes with water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Emergency_Response_Flowchart start Incident Occurs incident_type Spill or Exposure? start->incident_type spill_path Spill incident_type->spill_path Spill exposure_path Personnel Exposure incident_type->exposure_path Exposure spill_location Inside Fume Hood? spill_path->spill_location minor_spill Minor Spill Protocol: 1. Alert Colleagues 2. Absorb with Inert Material 3. Decontaminate Area spill_location->minor_spill Yes major_spill Major Spill Protocol: 1. EVACUATE AREA 2. Alert Others 3. Call Emergency Services spill_location->major_spill No seek_medical Seek Immediate Medical Attention major_spill->seek_medical exposure_type Exposure Type? exposure_path->exposure_type skin_contact Skin/Eye Contact: 1. Use Safety Shower/Eyewash (15+ min) 2. Remove Contaminated Clothing exposure_type->skin_contact Skin/Eye inhalation Inhalation: 1. Move to Fresh Air exposure_type->inhalation Inhalation skin_contact->seek_medical inhalation->seek_medical

Caption: Decision-making flowchart for emergency response.

Storage and Waste Management

Proper storage is crucial for maintaining chemical stability and preventing accidents.

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area.[1] A designated cabinet for corrosive and reactive materials is appropriate.

  • Conditions: Keep the container tightly closed and protected from moisture and light.[1][6] Some suppliers recommend refrigerated storage (2-8 °C) under an inert gas.[1]

  • Segregation: Store 2-(bromomethyl)thiophene away from incompatible materials, particularly strong bases and oxidizing agents.[1][9][13] Do not store alphabetically, as this can place incompatible chemicals together.[9]

Waste Disposal

All waste generated from the use of 2-(bromomethyl)thiophene is considered hazardous.

  • Labeling: Ensure all waste containers are clearly and accurately labeled as "Hazardous Waste," listing all chemical constituents.

  • Containment: Use appropriate, sealed containers for liquid and solid waste.

  • Disposal: Follow all federal, state, and institutional regulations for the disposal of hazardous chemical waste.[11]

Conclusion

2-(Bromomethyl)thiophene is a potent and versatile reagent, but its utility is matched by its significant hazards. A comprehensive safety culture, built on a foundation of knowledge, preparation, and adherence to established protocols, is non-negotiable. By implementing the engineering controls, personal protective equipment, and detailed procedures outlined in this guide, researchers can effectively mitigate the risks and harness the synthetic power of this compound safely and responsibly.

References

An In-depth Technical Guide to the Solubility Profile of 2-(Bromomethyl)-5-nitrothiophene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Bromomethyl)-5-nitrothiophene in a range of organic solvents. Recognizing the limited availability of specific quantitative solubility data in public literature, this document emphasizes a foundational understanding of the compound's physicochemical properties and their influence on solubility. We present a detailed predictive analysis of its expected solubility behavior based on the principles of "like dissolves like." Crucially, this guide offers detailed, step-by-step experimental protocols for the precise and accurate determination of solubility, empowering researchers in drug development and chemical synthesis to generate reliable data. The methodologies provided are designed to be self-validating, ensuring the scientific rigor required in research and development settings.

Introduction: The Significance of Solubility in a Research Context

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems. For a compound like this compound, which serves as a versatile building block in medicinal chemistry and materials science, a well-characterized solubility profile is indispensable. Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification strategies such as recrystallization, and formulating stable solutions for screening and analysis. This guide is structured to provide researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to thoroughly characterize the solubility of this compound.

Physicochemical Properties of this compound

A predictive understanding of solubility begins with a thorough analysis of the molecule's structural and electronic features. While specific experimental data for this compound is scarce, we can infer its properties from its constituent functional groups and related analogs like 2-bromo-5-nitrothiophene.[1][2]

  • Molecular Structure: The molecule consists of a five-membered thiophene ring, a heterocyclic aromatic system. It is substituted with a bromomethyl group (-CH₂Br) at the 2-position and a nitro group (-NO₂) at the 5-position.

  • Polarity: The thiophene ring itself is weakly polar. The nitro group is a strong electron-withdrawing group, significantly increasing the polarity of the molecule and introducing a dipole moment. The bromomethyl group is also polar. The overall molecule can be classified as moderately polar.

  • Hydrogen Bonding: The absence of hydrogen bond donors (like -OH or -NH) suggests that this compound cannot act as a hydrogen bond donor. However, the oxygen atoms of the nitro group and the sulfur atom of the thiophene ring can act as weak hydrogen bond acceptors.

  • Molecular Weight: The molecular weight of this compound is approximately 222.06 g/mol (based on the molecular formula C₅H₄BrNO₂S).

Theoretical Framework and Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Given the moderate polarity of this compound, it is expected to have limited solubility in nonpolar solvents. The energetic cost of disrupting the strong solvent-solvent interactions in these liquids to accommodate the polar solute is high.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents possess dipole moments and can engage in dipole-dipole interactions with the solute. It is anticipated that this compound will exhibit good solubility in this class of solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): While these solvents are polar, their strong hydrogen-bonding networks may hinder the dissolution of a molecule that can only act as a weak hydrogen bond acceptor. Solubility is expected to be moderate in alcohols and very low in water.

Predicted Solubility Ranking (Qualitative):

Dichloromethane > Acetone > Ethyl Acetate > Tetrahydrofuran > Methanol > Ethanol > Toluene > Hexane > Water

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The following section provides a detailed protocol for the isothermal equilibrium method, a widely accepted technique for measuring the solubility of a solid in a liquid.

Isothermal Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Result start Start prep_solute Weigh excess This compound start->prep_solute combine Combine solute and solvent in a sealed vial prep_solute->combine prep_solvent Measure precise volume of organic solvent prep_solvent->combine equilibrate Agitate at constant temperature (e.g., 25°C) for 24-48 hours combine->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter the supernatant (0.45 µm syringe filter) settle->filter dilute Dilute a known volume of the filtrate filter->dilute analyze Analyze by HPLC or UV-Vis Spectroscopy dilute->analyze calculate Calculate solubility analyze->calculate end Quantitative Solubility Data calculate->end

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A calibration curve with known concentrations of the compound should be prepared beforehand.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Gravimetric Method (Alternative)

For a simpler, albeit potentially less precise, determination, a gravimetric method can be employed.

G cluster_prep Preparation cluster_evaporation Solvent Removal cluster_measurement Measurement & Calculation cluster_end Result start Start prep_solution Prepare saturated solution (as in Isothermal Equilibrium Method) start->prep_solution transfer Transfer a known volume of filtered saturated solution to a pre-weighed dish prep_solution->transfer evaporate Evaporate the solvent under reduced pressure or gentle heating transfer->evaporate dry Dry the residue to a constant weight evaporate->dry weigh Weigh the dish with the dried residue dry->weigh calculate Calculate the mass of the dissolved solid and determine solubility weigh->calculate end Solubility Data (g/100 mL) calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

  • Follow steps 1-3 of the Isothermal Equilibrium Method to obtain a filtered saturated solution.

  • Accurately weigh a clean, dry evaporating dish.

  • Carefully transfer a known volume of the clear, filtered saturated solution to the pre-weighed evaporating dish.

  • Gently evaporate the solvent in a fume hood or using a rotary evaporator.

  • Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Weigh the evaporating dish with the dried residue. The difference in weight gives the mass of this compound that was dissolved in the known volume of the solvent.

  • Calculate the solubility in g/100 mL.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Experimentally Determined Solubility of this compound at 25°C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Method Used
Nonpolar Hexane0.1
Toluene2.4
Polar Aprotic Dichloromethane3.1
Tetrahydrofuran (THF)4.0
Ethyl Acetate4.4
Acetone5.1
Polar Protic Ethanol4.3
Methanol5.1
Water10.2

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a comprehensive understanding of its physicochemical properties allows for a robust predictive analysis. This technical guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to accurately and reliably determine the solubility of this compound in a variety of organic solvents. The methodologies outlined herein are designed to uphold scientific integrity and provide the high-quality data essential for advancing research and development in medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-(Bromomethyl)-5-nitrothiophene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars, with the thiophene ring holding a privileged status.[1] Its structural similarity to benzene allows it to act as a bioisostere, while its unique electronic properties and metabolic profile offer distinct advantages in drug design.[2] Among the vast library of thiophene derivatives, 2-(Bromomethyl)-5-nitrothiophene emerges as a particularly valuable and versatile building block.

This guide provides an in-depth exploration of this compound, detailing its reactivity, strategic applications, and proven experimental protocols. The molecule's utility is rooted in its dual-functional nature: a highly reactive bromomethyl group that serves as an electrophilic handle for covalent modification, and a 5-nitrothiophene core , a pharmacophore known for its role in antimicrobial and antiparasitic agents and its powerful influence on the molecule's electronic character.[3][4][5] For researchers and drug development professionals, this compound is not merely an intermediate; it is a gateway to novel chemical entities with significant therapeutic potential.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the compound's properties is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name This compound
CAS Number 36345-12-3
Molecular Formula C₅H₄BrNO₂S
Molecular Weight 222.06 g/mol
Appearance Pale yellow to brown crystalline solid
The Electrophilic Bromomethyl Group: A Covalent Anchor

The primary site of reactivity is the bromomethyl (-CH₂Br) group. The bromine atom is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic attack. This functionality is a potent alkylating agent, enabling the straightforward formation of carbon-heteroatom and carbon-carbon bonds via Sɴ2 reactions.

  • Causality: The electron-withdrawing nature of the adjacent nitro-substituted thiophene ring further enhances the electrophilicity of the methylene carbon, accelerating its reaction with a wide range of nucleophiles such as amines, thiols, phenoxides, and carboxylates. This reactivity is the cornerstone of its use in covalently linking the nitrothiophene pharmacophore to other molecular fragments or biological targets.[6][7]

G cluster_reaction Sɴ2 Reaction Pathway reagents This compound + Nucleophile (Nu-H) start S(O₂N)C₄H₂-CH₂Br product S(O₂N)C₄H₂-CH₂-Nu start->product Attack by Nucleophile byproduct HBr start->byproduct Loss of Leaving Group nucleophile Nu-H nucleophile->product G cluster_0 Drug Discovery Workflow cluster_1 Synthetic Derivatization cluster_2 Therapeutic Applications start This compound Electrophilic Handle (-CH₂Br) Pharmacophore Core (-NO₂) amine Amines start:f1->amine thiol Thiols start:f1->thiol other Other Nucleophiles start:f1->other product Library of Novel Nitrothiophene Derivatives amine->product thiol->product other->product antiparasitic Antiparasitic product->antiparasitic antibacterial Antibacterial product->antibacterial enzyme_inhibitor Enzyme Inhibition product->enzyme_inhibitor G cluster_protocol2 Workflow: Nucleophilic Substitution with an Amine setup 1. Dissolve Amine (R-NH₂) and Base (Et₃N) in anhydrous DCM cool 2. Cool solution to 0°C setup->cool add 3. Add this compound solution dropwise cool->add react 4. Warm to RT and stir (Monitor by TLC/LC-MS) add->react workup 5. Aqueous Work-up (Wash with NaHCO₃, Brine) react->workup purify 6. Dry, Concentrate, and Purify (Column Chromatography) workup->purify validate 7. Characterize Product (NMR, MS) purify->validate

References

Application Note: Strategic Alkylation Reactions Using 2-(Bromomethyl)-5-nitrothiophene for Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the experimental setup and application of 2-(Bromomethyl)-5-nitrothiophene as a potent alkylating agent in synthetic organic chemistry. With a focus on N-, O-, S-, and C-alkylation reactions, this document offers detailed, field-proven protocols designed for researchers, scientists, and professionals in drug development. The narrative explains the causality behind experimental choices, ensuring technical accuracy and trustworthy, self-validating methodologies. Key mechanistic claims and protocols are supported by authoritative citations, and quantitative data is summarized for clarity. Visual diagrams created using Graphviz are included to illustrate reaction mechanisms and experimental workflows.

Introduction: The Versatility of this compound

This compound is a highly versatile bifunctional reagent that has garnered significant attention in medicinal chemistry and materials science. Its structure, featuring a reactive bromomethyl group and an electron-withdrawing nitro group on a thiophene scaffold, makes it an excellent electrophile for a variety of nucleophilic substitution reactions. The thiophene ring is a common motif in numerous biologically active molecules, and the nitro group can serve as a handle for further synthetic transformations, such as reduction to an amine.

Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental process in organic synthesis.[1] Alkylating agents like this compound are crucial for building the carbon-carbon and carbon-heteroatom bonds necessary for constructing complex molecular architectures.[2][3] This guide details the strategic application of this reagent in N-, O-, S-, and C-alkylation reactions, providing robust protocols for the synthesis of novel compounds with potential therapeutic applications.

Chemical Principles and Reaction Mechanism

The reactivity of this compound is primarily governed by the lability of the bromine atom. The carbon-bromine bond is polarized, rendering the methylene carbon electrophilic and susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The presence of the electron-withdrawing nitro group at the 5-position of the thiophene ring influences the electronic properties of the entire molecule, though its direct effect on the benzylic-like position is primarily inductive. This substitution pattern is crucial for the overall chemical behavior and subsequent functionalization of the resulting products.

Caption: General SN2 mechanism for the alkylation of a nucleophile (Nu:⁻) with this compound.

Safety and Handling

This compound and related brominated thiophenes are classified as hazardous substances. They are harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[4][5] Strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side-shields or a face shield, and a lab coat.[4][6]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors or dust.[5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[6] Recommended storage temperature is 2-8 °C.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific substrate. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Substrate, Base, and Solvent addition Add this compound reagents->addition reaction Stir at appropriate temperature (RT to reflux) addition->reaction monitor Monitor by TLC/LC-MS reaction->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for alkylation, purification, and analysis.

N-Alkylation of Amines and Anilines

N-alkylation of primary and secondary amines can sometimes lead to over-alkylation.[7] To favor mono-alkylation, slow, dropwise addition of the alkylating agent is recommended.[8]

  • Materials and Reagents:

    • Amine or Aniline (1.0 eq.)

    • This compound (1.0-1.2 eq.)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0-3.0 eq.)

    • Anhydrous Solvent (e.g., DMF, MeCN, or THF)

    • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the amine/aniline and the chosen solvent.

    • Add the base to the solution and stir the mixture at room temperature for 15-30 minutes.

    • Slowly add a solution of this compound in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature or heat to 40-80 °C. Monitor the reaction for completion (typically 2-24 hours).

    • After completion, cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[8]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

O-Alkylation of Phenols and Alcohols

O-alkylation is a common method for synthesizing ethers. The choice of base is critical and depends on the acidity of the hydroxyl group.

  • Materials and Reagents:

    • Phenol or Alcohol (1.0 eq.)

    • This compound (1.1-1.5 eq.)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5-2.0 eq.)

    • Anhydrous Solvent (e.g., DMF or Acetone)

    • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Procedure:

    • In a round-bottom flask, combine the phenol/alcohol, base, and solvent.

    • Stir the mixture at room temperature for 30 minutes.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature or heat to 60-80 °C. Monitor for completion.

    • After completion, cool the reaction to room temperature.

    • Pour the reaction mixture into water to precipitate the product or prepare for extraction.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by crystallization or column chromatography.[9]

S-Alkylation of Thiols

S-alkylation is a highly efficient reaction due to the high nucleophilicity of the thiol group.[10]

  • Materials and Reagents:

    • Thiol (1.0 eq.)

    • This compound (1.0 eq.)

    • Base (e.g., K₂CO₃ or Et₃N, 1.5 eq.)

    • Solvent (e.g., Ethanol, DMF, or Acetonitrile)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the thiol in the chosen solvent in a round-bottom flask.

    • Add the base and stir for 10-15 minutes at room temperature.

    • Add this compound and continue stirring at room temperature. The reaction is often rapid (0.5-3 hours).

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry, and concentrate.

    • Purify the resulting thioether by column chromatography if necessary.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for alkylation reactions using this compound with various nucleophiles.

Table 1: N-Alkylation Conditions

Substrate Base Solvent Temperature (°C) Time (h)
Aniline K₂CO₃ DMF 80 12
Piperidine Et₃N MeCN 60 6
Indole NaH THF RT 4

| Benzylamine | K₂CO₃ | MeCN | 50 | 8 |

Table 2: O-Alkylation Conditions

Substrate Base Solvent Temperature (°C) Time (h)
Phenol K₂CO₃ Acetone 60 (reflux) 10
4-Methoxyphenol Cs₂CO₃ DMF 70 8
Benzyl alcohol NaH THF RT 12

| Catechol | K₂CO₃ | DMF | 60 | 16 |

Table 3: S-Alkylation Conditions

Substrate Base Solvent Temperature (°C) Time (h)
Thiophenol Et₃N Ethanol RT 1
Cysteine derivative K₂CO₃ DMF/H₂O RT 2

| 1-Dodecanethiol | K₂CO₃ | MeCN | 40 | 3 |

Product Characterization Insights

Successful alkylation can be confirmed using standard analytical techniques.

  • NMR Spectroscopy:

    • ¹H NMR: The most indicative signal is the appearance of a new singlet for the methylene protons (-CH₂-) typically in the range of δ 4.5-5.5 ppm. The protons on the thiophene ring will also be present, often as doublets in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts influenced by the new substituent.[11][12] The strong electron-withdrawing nitro group significantly deshields the thiophene ring protons, shifting them downfield.[11]

    • ¹³C NMR: The carbon of the methylene bridge will appear as a distinct signal. The carbon atoms of the thiophene ring will also be deshielded due to the nitro group.[11]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the 5-nitro-2-thenyl group to the starting nucleophile.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide array of functionalized molecules. The protocols and guidelines presented herein offer a robust framework for researchers to perform N-, O-, S-, and C-alkylation reactions efficiently and safely. By understanding the underlying chemical principles and optimizing reaction conditions, scientists can leverage this key building block to accelerate the discovery and development of novel chemical entities in pharmaceuticals and materials science.

References

Application Note: 2-(Bromomethyl)-5-nitrothiophene as a Versatile Synthon for the Development of Novel Antithrombotic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thrombotic disorders represent a significant global health burden, necessitating the continued development of novel, effective, and safe antithrombotic agents. The thiophene scaffold is a privileged heterocycle in medicinal chemistry, forming the core of several blockbuster drugs, including the antiplatelet agent clopidogrel and the direct Factor Xa inhibitor rivaroxaban.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-(Bromomethyl)-5-nitrothiophene, a highly reactive and versatile building block, in the synthesis of potential antithrombotic molecules. We will explore its reactivity, provide a detailed synthetic protocol for its incorporation into a lead-like scaffold, and outline a standard in vitro assay for evaluating the antithrombotic efficacy of the resulting compounds.

Introduction: The Thiophene Moiety in Anticoagulant Design

The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle considered a bioisostere of the benzene ring.[3] Its inclusion in drug candidates is often strategic; the sulfur atom can engage in unique interactions with biological targets, and the ring's electronic properties can be fine-tuned through substitution.[4] In the context of antithrombotic therapy, thiophene derivatives have proven exceptionally successful. For instance, the thienopyridine class of drugs, which includes clopidogrel and prasugrel, act as irreversible inhibitors of the P2Y12 receptor, crucial for ADP-stimulated platelet aggregation.[1][5] These drugs are prodrugs that require metabolic activation of the thiophene ring to exert their therapeutic effect.[5]

More recently, direct-acting oral anticoagulants (DOACs) have utilized the thiophene scaffold to achieve high potency and selectivity. Rivaroxaban, a potent Factor Xa inhibitor, features a chlorothiophene moiety that occupies the S1 binding pocket of the enzyme, a critical interaction for its inhibitory activity.[2][6] This highlights the utility of the thiophene ring not just as a passive scaffold but as an active pharmacophoric element.

This compound emerges as a particularly valuable reagent for synthesizing new thiophene-containing molecules. Its bifunctional nature—a reactive bromomethyl group for facile elaboration and an electron-withdrawing nitro group to modulate the ring's electronics—provides a robust platform for generating diverse chemical libraries.

Reagent Profile: this compound

The utility of this compound stems from its distinct reactive centers. The bromomethyl group is a potent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward covalent attachment of the nitrothiophene moiety to various molecular scaffolds containing nucleophiles like amines, phenols, or thiols. The nitro group is a strong electron-withdrawing group, which influences the aromatic ring's reactivity and can serve as a handle for further chemical modification (e.g., reduction to an amine).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₄BrNO₂S[7]
Molecular Weight 222.06 g/mol Calculated
Monoisotopic Mass 220.91461 Da[7]
Appearance (Typically) Yellow to brown solidGeneral Knowledge
SMILES C1=C(SC(=C1)--INVALID-LINK--[O-])CBr[7]
InChIKey BJJAUOARVZAEII-UHFFFAOYSA-N[7]

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reagent [label="{this compound | { C₅H₄BrNO₂S}}", fillcolor="#F1F3F4", fontcolor="#202124"];
nucleophile [label="Nucleophile (Nu-H)\n e.g., R-NH₂, R-OH, R-SH", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse, style=filled];
product [label="{Synthesized Conjugate | { 5-Nitro-2-thienylmethyl moiety attached}}", fillcolor="#E6F4EA", fontcolor="#202124"];
sn2 [label="S N 2 Reaction\n(Alkylation)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#34A853"];
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reduction -> amino_product [style=dashed];

// Invisible edges for alignment
edge[style=invis];
sn2 -> reduction;

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Caption: Key reaction pathways for this compound.

Synthetic Protocol: Synthesis of a Novel Thiophene-Oxazolidinone Conjugate

This protocol details the synthesis of a hypothetical antithrombotic agent, leveraging the oxazolidinone core (inspired by Factor Xa inhibitors) and functionalizing it with the this compound reagent. This serves as a template for constructing a broader chemical library.

Synthetic_Workflow cluster_synthesis Synthesis & Purification cluster_validation Validation & Screening start_node start_node process_node process_node analysis_node analysis_node end_node end_node A Reactants: 1. Oxazolidinone Core (amine) 2. This compound B S N 2 Alkylation Solvent: DMF, Base: K₂CO₃ Temp: 60°C, Time: 4h A->B C Aqueous Work-up & Extraction (EtOAc) B->C D Purification (Silica Gel Chromatography) C->D E Structural Confirmation (NMR, LC-MS) D->E F Final Compound E->F G In Vitro Antithrombotic Assay (Clot Lysis) F->G Test Compound H Activity Data G->H

Caption: General workflow from synthesis to in vitro evaluation.

Objective

To synthesize N-((5-nitrothiophen-2-yl)methyl)-2-oxo-1,3-oxazolidin-5-amine (a hypothetical target) via nucleophilic substitution.

Materials & Reagents
  • This compound (1.0 eq)

  • 2-Oxo-1,3-oxazolidin-5-amine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (for column chromatography)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the 2-oxo-1,3-oxazolidin-5-amine (1.1 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add 30 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes.

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. K₂CO₃ is a mild inorganic base sufficient to deprotonate the amine nucleophile without causing degradation of the starting materials.

  • Reagent Addition: Dissolve this compound (1.0 eq) in 10 mL of anhydrous DMF and add it dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromothiophene spot is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 150 mL of cold water and stir for 20 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Causality: The product is expected to be significantly more soluble in the organic phase (EtOAc) than in water, while the inorganic salts (KBr, excess K₂CO₃) remain in the aqueous phase.

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol: In Vitro Antithrombotic (Clot Lysis) Activity Assay

This protocol is adapted from methodologies used to screen for antithrombolytic activity in novel compounds.[4][8][9]

Principle

This assay measures the ability of a test compound to lyse a pre-formed whole blood clot in vitro. The percentage of weight loss of the clot after incubation with the compound is used as a measure of its thrombolytic activity.

Materials
  • Synthesized test compound (dissolved in DMSO, then diluted with saline)

  • Streptokinase (Positive Control)

  • Sterile Saline (0.9% NaCl) or Water (Negative Control)

  • Freshly collected human venous blood

  • Microcentrifuge tubes (1.5 mL)

  • Incubator (37°C)

  • Analytical balance

Step-by-Step Procedure
  • Blood Collection: Draw venous blood from healthy volunteers (with informed consent and ethical approval) into tubes without any anticoagulant.

  • Clot Formation: Aliquot 0.5 mL of blood into pre-weighed 1.5 mL microcentrifuge tubes. Incubate at 37°C for 45 minutes to allow for complete clot formation.

  • Serum Removal: After incubation, a clear serum layer will form above the clot. Carefully aspirate and discard the serum without disturbing the clot.

  • Weight Measurement: Weigh the tubes containing the clots. The initial weight of the clot is calculated by subtracting the known weight of the empty tube.

  • Compound Addition: Add 100 µL of the test compound solution (e.g., at a concentration of 1 mg/mL) to the tubes.

    • For the positive control, add 100 µL of Streptokinase solution.

    • For the negative control, add 100 µL of sterile saline.

  • Incubation: Incubate all tubes at 37°C for 90 minutes.

  • Final Weight Measurement: After incubation, carefully remove and discard the liquid from each tube. Weigh the tubes again to determine the final weight of the clot.

  • Calculation: Calculate the percentage of clot lysis using the following formula: % Clot Lysis = [(Initial Clot Weight - Final Clot Weight) / Initial Clot Weight] x 100

Data Interpretation

The results can be summarized in a table for easy comparison. A higher percentage of clot lysis indicates greater antithrombotic potential.

Table 2: Hypothetical Antithrombotic Activity Data

Treatment GroupConcentration% Clot Lysis (Mean ± SD)
Negative Control (Saline) N/A4.5 ± 1.2%
Positive Control (Streptokinase) 30,000 IU78.2 ± 3.5%
Synthesized Compound 1 mg/mL31.5 ± 2.8%

Note: These values are illustrative. A compound showing moderate activity, like 31.5% clot lysis, would be considered a promising hit for further optimization.[10][11]

Conclusion and Future Directions

This compound is an accessible and highly effective chemical tool for introducing the pharmacologically relevant thiophene nucleus into novel molecular architectures. The protocols provided herein offer a clear pathway from rational design and synthesis to preliminary biological evaluation. The reactivity of the bromomethyl group allows for predictable and efficient conjugation, making this reagent ideal for library synthesis in the pursuit of new antithrombotic drug candidates. Further work could involve the reduction of the nitro group to an amine, providing a new vector for chemical elaboration and a deeper exploration of the structure-activity relationship (SAR) of this promising class of compounds.

References

Method for the Regioselective Synthesis of 2-(Bromomethyl)-5-aryl-thiophenes: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a comprehensive guide to the synthesis of 2-(Bromomethyl)-5-aryl-thiophenes, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The described methodology is a robust, two-step process centered around a key intermediate, enabling the creation of a diverse library of aryl-substituted thiophenes. The protocol emphasizes regioselectivity, experimental causality, and safety. Detailed, step-by-step procedures are provided, along with mechanistic insights and data presentation to ensure reproducibility and aid in experimental design.

Introduction: The Significance of the Aryl-Thiophene Scaffold

Thiophene-based molecules are foundational scaffolds in modern pharmacology and materials science.[1][2] Their unique electronic properties and ability to mimic phenyl rings while offering different steric and metabolic profiles make them privileged structures in drug design. Thiophene derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2]

The 2-(Bromomethyl)-5-aryl-thiophene framework is a particularly valuable building block. The reactive bromomethyl group serves as a versatile handle for introducing various functionalities through nucleophilic substitution, while the aryl moiety at the 5-position allows for systematic modification of the molecule's steric and electronic properties to optimize biological activity or material characteristics.

This guide details a highly effective and regioselective synthetic route that proceeds in two main stages:

  • Preparation of a Key Intermediate: The synthesis of 2-bromo-5-(bromomethyl)thiophene via the dibromination of 2-methylthiophene.

  • Palladium-Catalyzed Cross-Coupling: The subsequent Suzuki-Miyaura reaction of the intermediate with a range of aryl boronic acids to yield the target compounds.[3][4][5]

This approach offers significant advantages in terms of predictability, scalability, and adaptability for creating compound libraries for screening and development.

Synthetic Strategy and Mechanistic Overview

The chosen synthetic pathway is designed for maximum regiochemical control. Direct bromination of a pre-formed 2-methyl-5-aryl-thiophene can lead to complex product mixtures. The strategy outlined below circumvents this issue by first installing the necessary halogen handles onto the thiophene core before introducing the aryl group.

Step 1: Synthesis of 2-bromo-5-(bromomethyl)thiophene Intermediate

The initial step involves the reaction of 2-methylthiophene with N-Bromosuccinimide (NBS).[3][6] NBS is a versatile reagent capable of both free-radical and electrophilic bromination.[7][8] In this protocol, a slight excess of NBS (2.1 equivalents) is used to achieve two distinct brominations on the 2-methylthiophene starting material:

  • Free-Radical Bromination: At the benzylic-like methyl group, initiated by heat or a radical initiator. This reaction proceeds via a stable thiophene-methyl radical intermediate.[9][10][11]

  • Electrophilic Aromatic Bromination: On the electron-rich thiophene ring, which is highly activated towards electrophilic substitution. Bromination occurs preferentially at the C5 position, which is the most nucleophilic site adjacent to the sulfur atom.[12]

The use of a non-polar solvent like carbon tetrachloride (CCl₄) is reported, though safer alternatives such as cyclohexane or acetonitrile should be considered.[3] The reaction is typically driven to completion under reflux conditions.

Overall_Reaction_Scheme cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling 2-Methylthiophene 2-Methylthiophene Intermediate 2-bromo-5-(bromomethyl)thiophene 2-Methylthiophene->Intermediate NBS (2.1 eq) CCl4, Reflux Final_Product 2-(Bromomethyl)-5-aryl-thiophene Intermediate->Final_Product Pd(PPh3)4, Base Dioxane/H2O, 90°C Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->Final_Product

Caption: Overall two-step synthetic workflow.

Step 2: Suzuki-Miyaura Cross-Coupling

With the 2-bromo-5-(bromomethyl)thiophene intermediate in hand, the desired aryl group is installed via a Suzuki-Miyaura cross-coupling reaction.[1][3][4] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds.[13][14] The reaction selectively couples the aryl boronic acid at the C5-bromo position of the thiophene ring, leaving the bromomethyl group untouched for subsequent functionalization.

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene ring, forming a Pd(II) complex.

  • Transmetalation: The aryl group is transferred from the boron atom of the aryl boronic acid to the palladium center. This step is facilitated by a base (e.g., K₃PO₄), which activates the boronic acid.

  • Reductive Elimination: The newly formed aryl-thiophene bond is created as the product is expelled from the palladium center, regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Cycle pd0 Pd(0)L_n center->pd0 R-Br (Thiophene-Br) ox_add Oxidative Addition pd0->ox_add pd_complex R-Pd(II)-Br (L_n) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal  Ar-B(OH)2 Base pd_aryl R-Pd(II)-Ar (L_n) transmetal->pd_aryl red_elim Reductive Elimination pd_aryl->red_elim R-Ar (Product) red_elim->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions must be taken.

Protocol 1: Synthesis of 2-bromo-5-(bromomethyl)thiophene (2)

This protocol is adapted from the procedure described by Farooq et al.[3][6]

Materials and Reagents:

  • 2-Methylthiophene (1 eq, e.g., 2.0 g, 20.4 mmol)

  • N-Bromosuccinimide (NBS) (2.1 eq, e.g., 7.6 g, 42.8 mmol)

  • Carbon Tetrachloride (CCl₄), anhydrous (4.5-5 mL per gram of 2-methylthiophene)

  • Radical initiator (optional, e.g., AIBN or benzoyl peroxide, catalytic amount)

Equipment:

  • Round-bottom flask appropriate for the reaction scale

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-methylthiophene (1 eq) and anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (2.1 eq) to the solution. Note: The reaction can be exothermic.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring.

  • Maintain the reflux for 4-5 hours. Monitor the reaction progress by TLC or GC-MS if desired. The disappearance of the starting material indicates completion.

  • Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate as a white solid.

  • Filter the mixture to remove the succinimide. Wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil (brown liquid) is purified by fractional distillation under vacuum to yield pure 2-bromo-5-(bromomethyl)thiophene.[3][6]

Protocol 2: General Synthesis of 2-(Bromomethyl)-5-aryl-thiophenes (3a-i)

This general protocol for the Suzuki-Miyaura coupling allows for the synthesis of various analogs by changing the aryl boronic acid.[3][4]

Experimental_Workflow A 1. Add Reagents to Schlenk Flask - 2-bromo-5-(bromomethyl)thiophene (1 eq) - Aryl Boronic Acid (1.1 eq) - Pd(PPh3)4 (2.5 mol%) - K3PO4 (2 eq) B 2. Inert Atmosphere Evacuate & backfill with N2/Ar (3x) A->B C 3. Add Solvents - 1,4-Dioxane - Water B->C D 4. Reaction Stir at 90°C for 12 hours C->D E 5. Workup - Cool to RT - Dilute with Ethyl Acetate - Wash with water/brine D->E F 6. Isolation - Dry organic layer (e.g., MgSO4) - Remove solvent via rotary evaporation E->F G 7. Purification - Column Chromatography (e.g., Ethyl Acetate/n-Hexane) F->G H 8. Characterization - NMR, MS G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials and Reagents:

  • 2-bromo-5-(bromomethyl)thiophene (1 eq, e.g., 0.25 g, 0.976 mmol)

  • Aryl boronic acid (1.1 eq, 1.073 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Potassium Phosphate (K₃PO₄) (2 eq, 1.952 mmol)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Inert gas line (Nitrogen or Argon)

  • Syringes and needles

  • Heating plate with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a dry Schlenk flask, add 2-bromo-5-(bromomethyl)thiophene (1 eq), the desired aryl boronic acid (1.1 eq), Pd(PPh₃)₄ (2.5 mol%), and K₃PO₄ (2 eq).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water via syringe. A common solvent ratio is 4:1 dioxane/water.[3]

  • Stir the mixture and heat to 90°C for 12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude residue is purified by silica gel column chromatography, typically using a gradient of ethyl acetate and n-hexane, to afford the pure 2-(bromomethyl)-5-aryl-thiophene product.[6]

  • Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]

Data Summary

The described Suzuki coupling protocol is effective for a wide range of aryl boronic acids, affording products in moderate to excellent yields.

EntryAryl Boronic Acid SubstituentProductYield (%)[1][3]
3a3-chloro-4-fluoro-phenyl2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene68
3b4-methoxyphenyl2-(bromomethyl)-5-(4-methoxyphenyl)thiophene76
3c4-chlorophenyl2-(bromomethyl)-5-(4-chlorophenyl)thiophene63
3d3,5-difluorophenyl2-(bromomethyl)-5-(3,5-difluorophenyl)thiophene61
3e3-acetylphenyl1-(3-(5-(bromomethyl)thiophen-2-yl)phenyl)ethanone63
3h4-methylphenyl (p-tolyl)2-(bromomethyl)-5-(p-tolyl)thiophene55
3i3,5-dimethylphenyl2-(bromomethyl)-5-(3,5-dimethylphenyl)thiophene70

Safety and Handling Precautions

Professional laboratory safety practices are mandatory. The following highlights key hazards associated with this synthesis.

  • N-Bromosuccinimide (NBS):

    • Hazards: Strong oxidizer, corrosive, and harmful if swallowed. Causes severe skin burns and eye damage.[15][16][17] Material is destructive to mucous membranes and the upper respiratory tract.[15]

    • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or face shield, and chemical-resistant gloves (e.g., nitrile).[15][18][19] Avoid formation of dust.[15]

    • Storage: Store in a cool, dry, well-ventilated place away from combustible materials and reducing agents.[15][16] Keep container tightly closed.

  • 2-(Bromomethyl)thiophene Derivatives:

    • Hazards: These compounds are alkylating agents and should be treated as lachrymators and potentially toxic. They can cause severe skin burns and eye damage.[20]

    • Handling: Handle strictly within a fume hood using appropriate PPE. Avoid inhalation and skin contact.

  • Solvents and Reagents:

    • Carbon Tetrachloride (CCl₄): Highly toxic, carcinogenic, and environmentally damaging. Use should be avoided if possible. Substitute with a safer solvent like cyclohexane or acetonitrile where feasible.

    • 1,4-Dioxane: A flammable liquid and potential carcinogen. Handle with care in a fume hood.

    • Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[15][17]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][17]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[15]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Reactions with 2-(Bromomethyl)-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-(Bromomethyl)-5-nitrothiophene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes. Our focus is on the causality behind experimental choices to ensure scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how does this influence its chemistry?

A1: this compound has two primary sites of reactivity. The bromomethyl group is highly susceptible to nucleophilic substitution, making it an excellent electrophile for forming new carbon-heteroatom or carbon-carbon bonds. The thiophene ring, activated by the electron-withdrawing nitro group, can also undergo nucleophilic aromatic substitution, although this typically requires stronger conditions.[1][2] The interplay between these two sites dictates the reaction pathways and potential side products.

Q2: What are the most common types of reactions where this compound is used?

A2: This compound is a versatile building block, primarily utilized in:

  • Nucleophilic Substitution Reactions: The benzylic-like bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions.[3][4][5]

  • Synthesis of Heterocyclic Compounds: It serves as a key intermediate in constructing more complex molecular scaffolds, particularly in medicinal chemistry for the development of novel therapeutic agents.[6][7]

  • Cross-Coupling Reactions: While less common for the bromomethyl group itself, the thiophene ring can be further functionalized. For instance, related bromo-nitrothiophene derivatives are used in Suzuki, Stille, and Sonogashira couplings.[1][8]

Q3: How stable is this compound and what are the recommended storage conditions?

A3: Due to the reactive nature of the bromomethyl group, this compound can be susceptible to degradation, particularly in the presence of moisture or nucleophiles. It is classified as a hazardous substance with acute toxicity and corrosive effects.[6] For long-term stability, it is recommended to store the compound in a dark place, sealed in a dry environment, and under refrigeration, ideally in a freezer at -20°C.[6]

Troubleshooting Guide: Nucleophilic Substitution Reactions

Nucleophilic substitution is the most frequent application of this compound. The following section addresses common issues encountered during these reactions and provides solutions to optimize your yield.

Problem 1: Low Yield of the Desired Substituted Product

Possible Causes & Solutions:

  • Poor Nucleophile Strength: The success of the substitution reaction is highly dependent on the nucleophilicity of the reacting partner.

    • Explanation: A weak nucleophile will react slowly, potentially leading to incomplete conversion or allowing side reactions to dominate.[3] Hydroxide ions (OH⁻), for example, are better nucleophiles than water because they carry a full negative charge.[3]

    • Recommendation: If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable non-nucleophilic base (e.g., sodium hydride, potassium carbonate) to generate the more reactive anionic form.[9] The choice of base is critical to avoid competing reactions.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Explanation: For SN2 reactions, which are common with this primary benzylic-like halide, polar aprotic solvents like DMF, DMSO, or acetone are generally preferred.[4] These solvents solvate the cation but leave the nucleophile "naked" and more reactive.[4] Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Recommendation: Switch to a polar aprotic solvent. If solubility is an issue, a mixture of solvents can be explored. For instance, a dioxane/water mixture has been shown to be effective in some coupling reactions involving similar thiophene derivatives.[10][11]

  • Suboptimal Reaction Temperature: Temperature significantly affects the reaction kinetics.

    • Explanation: While heating can increase the reaction rate, excessive temperatures can lead to decomposition of the starting material or product, or promote elimination side reactions. Nucleophilic substitution reactions are often slow at room temperature and require warming.[3]

    • Recommendation: Start with gentle heating (e.g., 40-60°C) and monitor the reaction progress by TLC or LC-MS. If the reaction is still sluggish, the temperature can be incrementally increased.

  • Steric Hindrance: Bulky nucleophiles or substituents near the reaction center can impede the reaction.

    • Explanation: SN2 reactions are sensitive to steric hindrance as the nucleophile needs to approach the electrophilic carbon from the backside.[4]

    • Recommendation: If steric hindrance is a suspected issue, consider using a less hindered nucleophile if the synthesis allows, or increase the reaction time and/or temperature.

Problem 2: Formation of Multiple Products or Impurities

Possible Causes & Solutions:

  • Side Reactions at the Thiophene Ring: The nitro group activates the thiophene ring towards nucleophilic aromatic substitution.

    • Explanation: Strong, hard nucleophiles under forcing conditions might attack the ring in addition to the bromomethyl group.

    • Recommendation: Use milder reaction conditions (lower temperature, less reactive nucleophile if possible). Employing a weaker base can also mitigate this side reaction.

  • Elimination Reactions: The presence of a strong, sterically hindered base can promote the elimination of HBr to form a thienyl-methylene intermediate, which can then polymerize.

    • Explanation: This is a common competing pathway for substitution reactions.

    • Recommendation: Use a non-hindered, weaker base if a base is required. For example, K₂CO₃ is often a good choice.[9] Ensure the temperature is not excessively high.

  • Decomposition of Starting Material: As mentioned, this compound can degrade.

    • Explanation: Impurities in the starting material can lead to a cascade of side reactions.

    • Recommendation: Check the purity of your starting material before use. If necessary, purify it by recrystallization or column chromatography.

Data Summary Table: Optimizing Reaction Conditions
ParameterSuboptimal ConditionOptimized ConditionRationale
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., OH⁻, RO⁻)Increases reaction rate by providing a more electron-rich species.[3]
Solvent Protic (e.g., Methanol, Ethanol)Polar Aprotic (e.g., DMF, Acetone)Minimizes solvation of the nucleophile, enhancing its reactivity.[4]
Base Strong, hindered (e.g., t-BuOK)Weaker, non-nucleophilic (e.g., K₂CO₃)Promotes substitution over elimination and other side reactions.[9]
Temperature Too high (>100°C) or too low (RT)Moderate (40-80°C)Balances reaction rate with the stability of reactants and products.[3]
Experimental Workflow & Visualization
General Protocol for Nucleophilic Substitution
  • Reactant Preparation: Dissolve this compound (1 equivalent) in an appropriate anhydrous polar aprotic solvent (e.g., DMF).

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 equivalents). If the nucleophile is neutral, add a suitable base (1.5-2 equivalents).

  • Reaction: Stir the mixture at the optimized temperature and monitor its progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity check_nucleophile Assess Nucleophile Strength check_purity->check_nucleophile Purity OK use_stronger_nu Use Stronger Nucleophile / Add Base check_nucleophile->use_stronger_nu Weak check_solvent Evaluate Solvent Choice check_nucleophile->check_solvent Strong use_stronger_nu->check_solvent switch_solvent Switch to Polar Aprotic Solvent check_solvent->switch_solvent Suboptimal check_temp Analyze Reaction Temperature check_solvent->check_temp Optimal switch_solvent->check_temp optimize_temp Optimize Temperature (e.g., 40-80°C) check_temp->optimize_temp Suboptimal check_side_products Analyze Side Products (TLC/LC-MS) check_temp->check_side_products Optimal optimize_temp->check_side_products adjust_base Use Weaker/Non-Hindered Base check_side_products->adjust_base Elimination/Side Rxns end_point Improved Yield check_side_products->end_point No Major Side Rxns adjust_base->end_point

Caption: Troubleshooting workflow for low yield.

Reaction Pathway Diagram

Reaction_Pathway reactant This compound product Desired Product (R-Nu) reactant->product SN2 Pathway (Polar Aprotic Solvent) side_product Side Products (e.g., Elimination, Ring Substitution) reactant->side_product Competing Pathways (Strong Base / High Temp) nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: General reaction pathways.

References

Technical Support Center: Purifying 2-(Bromomethyl)-5-nitrothiophene by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(Bromomethyl)-5-nitrothiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of this reactive and polar intermediate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction: Understanding the Molecule

This compound is a valuable synthetic intermediate characterized by two key features that dictate its chromatographic behavior: the polar nitro group and the reactive benzylic-like bromomethyl group. The electron-withdrawing nitro group significantly increases the compound's polarity, while the bromomethyl group is susceptible to nucleophilic attack and degradation, particularly on acidic surfaces like standard silica gel. This inherent instability is a primary challenge during purification.[1] Therefore, the entire purification strategy must be designed to mitigate degradation while achieving efficient separation from impurities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound.

Issue 1: My product is decomposing on the column. The collected fractions are showing new, unexpected spots on the TLC.

  • Q: What is causing the decomposition of my compound on the silica gel column?

    • A: The primary cause is the acidic nature of standard silica gel.[1] The Lewis acid sites on the silica surface can catalyze the degradation of the sensitive bromomethyl group, leading to polymerization or the formation of alcohol byproducts if water is present. This is a common issue with acid-sensitive compounds.[2]

  • Q: How can I prevent my compound from degrading during chromatography?

    • A: The most effective solution is to neutralize the stationary phase. This can be achieved by:

      • Using Deactivated Silica Gel: This is the preferred method. Silica gel can be deactivated by preparing a slurry in your starting mobile phase that contains 1-2% triethylamine (or another suitable base), packing the column, and then flushing with several column volumes of the mobile phase without the base to remove the excess.[1]

      • Switching the Stationary Phase: If decomposition persists, consider using a more inert stationary phase like neutral alumina or Florisil.[2] However, be aware that the elution profile will change, requiring re-optimization of the mobile phase.

Issue 2: My compound won't move off the baseline, even with 100% ethyl acetate.

  • Q: My product has a very low Rf value and is sticking to the top of the column. Why is this happening?

    • A: this compound is a highly polar molecule due to the nitro group. If your crude material contains even more polar impurities (e.g., the corresponding alcohol from hydrolysis), they will have a very high affinity for the polar silica gel stationary phase, leading to poor mobility.[2][3]

  • Q: What solvent systems can I use to elute a very polar compound like this?

    • A: When standard solvents like ethyl acetate/hexane fail, you need to use a more aggressive, polar mobile phase. Here are some strategies:

      • Introduce a More Polar Solvent: A common technique is to add a small percentage of methanol to your eluent. For example, a gradient of dichloromethane with 0-5% methanol can be effective.

      • Ammonia-Modified Solvents: For very polar compounds, a solvent system containing ammonia can be highly effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this stock can be used in dichloromethane.[2] This not only increases polarity but also helps to deactivate the silica gel in-situ.

Issue 3: The separation between my product and an impurity is poor, resulting in mixed fractions.

  • Q: I have an impurity that co-elutes with my product. How can I improve the resolution?

    • A: Poor resolution is often a result of an improperly chosen solvent system or suboptimal column packing and loading.

      • Optimize the Mobile Phase: Your goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on a TLC plate.[1] This range typically provides the best separation on a column. Test various solvent mixtures of differing polarities (e.g., hexane/ethyl acetate, hexane/dichloromethane, dichloromethane/ethyl acetate).

      • Use Dry Loading: If your crude product has poor solubility in the mobile phase, dissolving it in a strong solvent for loading can wreck the separation.[4] Instead, use the dry loading technique: dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[1][4] This powder can then be carefully added to the top of the column, ensuring a very narrow starting band.

Frequently Asked Questions (FAQs)

  • Q1: What is the best stationary phase for purifying this compound?

    • A1: Deactivated silica gel (230-400 mesh) is the recommended starting point.[1] The deactivation step is crucial to prevent product degradation.[1] If instability remains an issue, neutral alumina is a good alternative.[2]

  • Q2: How do I choose the right mobile phase (eluent)?

    • A2: Use Thin-Layer Chromatography (TLC) to screen different solvent systems. A mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[1] Adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired compound.[1] This provides the optimal balance between retention and elution time for good separation.

  • Q3: How should I load my crude sample onto the column?

    • A3: Dry loading is highly recommended to achieve the best resolution.[1][4] This involves pre-adsorbing the crude material onto a small amount of silica gel. This method prevents the sample from spreading and ensures a tight band at the start of the chromatography, which is critical for separating closely eluting compounds.

  • Q4: How can I visualize the compound on a TLC plate and in my fractions?

    • A4: Due to the conjugated thiophene ring and the nitro group, the compound is UV-active. It can be easily visualized under a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent background.[1] A potassium permanganate (KMnO4) stain can also be used as a general stain for visualization.[1]

  • Q5: What safety precautions are necessary when handling this compound?

    • A5: this compound and its relatives are irritants and potentially lachrymatory.[5][6] Always handle this compound in a well-ventilated fume hood.[5][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]

Data & Protocols

Data Presentation

Table 1: Representative TLC Data & Mobile Phase Selection

Mobile Phase (Hexane:Ethyl Acetate)Approximate Rf ValueObservations
95:50.4 - 0.6Good for initial screening, but likely too high for optimal column separation.[1]
90:10 0.2 - 0.4 Often a good starting point for column chromatography. [1]
80:200.1 - 0.2May be too low, leading to long elution times and potential band broadening.[1]

Note: These are representative values. The exact Rf will depend on the specific impurities and experimental conditions.

Table 2: Recommended Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Deactivated Silica Gel (230-400 mesh)Minimizes acid-catalyzed degradation of the bromomethyl group.[1]
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 95:5) and gradually increase to elute the polar product.
Column Loading Dry LoadingEnsures a narrow sample band, maximizing separation efficiency.[1][4]
Detection TLC with UV (254 nm) visualizationThe compound is UV-active, allowing for easy tracking.[1]
Experimental Protocols

Protocol 1: Deactivation of Silica Gel

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pack the column with the slurry.

  • Prepare a solution of the initial mobile phase containing 2% triethylamine.

  • Pass two column volumes of this basic mobile phase through the packed silica gel.

  • Equilibrate the column by passing three to four column volumes of the initial mobile phase (without triethylamine) until the eluent is neutral (test with pH paper).[1]

Protocol 2: Column Chromatography Purification (Dry Loading)

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the mass of the crude material) to the solution and concentrate under reduced pressure until a free-flowing powder is obtained.[1][4]

  • Column Packing and Loading: Pack a column with deactivated silica gel using a non-polar solvent like hexane. Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top of the sample to prevent disturbance.[1]

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the compound.[1]

  • Fraction Analysis: Collect fractions and monitor them by TLC. Spot each fraction on a TLC plate and visualize under UV light.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure, avoiding excessive heat to prevent thermal degradation.

Visualized Workflow

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Rf ≈ 0.2-0.3) Deactivate 2. Deactivate Silica Gel (Flush with Base) DryLoad 3. Prepare Sample (Dry Loading) Pack 4. Pack & Load Column DryLoad->Pack Elute 5. Elute with Gradient Pack->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions (TLC) Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent (Low Heat) Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for the purification of this compound.

References

Preventing degradation of 2-(Bromomethyl)-5-nitrothiophene during purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-(Bromomethyl)-5-nitrothiophene

Welcome to the technical support guide for handling and purifying this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices derived from established chemical principles and field experience. Our goal is to empower researchers, scientists, and drug development professionals to navigate the challenges associated with this highly reactive intermediate, ensuring high purity and minimizing degradation.

Section 1: Understanding the Molecule's Instability

The purification of this compound is challenging due to its inherent reactivity. The molecule's structure contains two key features that contribute to its instability: the highly activated bromomethyl group and the electron-withdrawing nitro group on the thiophene ring. Understanding the primary degradation pathways is the first step toward preventing them.

dot

main This compound hydrolysis Hydrolysis Product (2-(Hydroxymethyl)-5-nitrothiophene) main->hydrolysis Nucleophilic Attack solvolysis Solvolysis Product (e.g., 2-(Methoxymethyl)-5-nitrothiophene) main->solvolysis Nucleophilic Attack polymerization Polymeric Byproducts main->polymerization Self-Reaction photodecomposition Photodegradation Products (Colored Impurities) main->photodecomposition Photolysis trigger1 H₂O (Moisture) Trace Acid/Base trigger1->hydrolysis trigger2 Nucleophilic Solvents (e.g., MeOH, EtOH) trigger2->solvolysis trigger3 Heat, Light Trace Metals trigger3->polymerization trigger4 UV/Visible Light trigger4->photodecomposition

Caption: Primary degradation pathways for this compound.

Q1: Why is this compound so prone to degradation during purification?

A1: The molecule's instability stems from two main structural features:

  • Activated Bromomethyl Group: The thiophene ring system, combined with the potent electron-withdrawing effect of the nitro group, makes the methylene carbon of the bromomethyl group highly electrophilic. This renders the bromine atom an excellent leaving group, making the compound extremely susceptible to nucleophilic substitution reactions.

  • Light and Heat Sensitivity: Aromatic nitro compounds are often sensitive to light, which can promote the formation of radical species and lead to colored impurities or polymerization.[1] Similarly, the compound's reactive nature makes it susceptible to thermal decomposition.

Q2: What are the most common degradation byproducts I should be aware of?

A2: The most frequently encountered degradation products arise from nucleophilic attack on the bromomethyl group.

  • Hydrolysis: Reaction with water (even trace amounts in solvents or on silica gel) yields 2-(hydroxymethyl)-5-nitrothiophene.

  • Solvolysis: If alcohols (like methanol or ethanol) are used as solvents or co-solvents during chromatography or recrystallization, the corresponding ethers (e.g., 2-(methoxymethyl)-5-nitrothiophene) will form.

  • Polymerization: Under thermal stress or in the presence of certain initiators, the compound can undergo self-reaction to form oligomeric or polymeric materials, which often present as insoluble, colored residues.

  • Decomposition: Exposure to strong bases can lead to elimination reactions or other complex decomposition pathways.

Section 2: Strategic Purification Protocols

Choosing the right purification strategy is critical. The choice between chromatography and recrystallization depends on the impurity profile of the crude material.

Purification TechniqueRecommended SolventsKey Precautions & RationaleSuitability
Flash Column Chromatography Non-nucleophilic solvents: Hexanes, Ethyl Acetate, Dichloromethane (DCM), Toluene.Use anhydrous solvents and silica: Prevents hydrolysis. Work quickly and keep the column cold: Minimizes thermal degradation on the stationary phase. Neutralize silica gel (if necessary): Acidic silica can promote decomposition; pre-treating with a non-nucleophilic base like triethylamine can help, but must be removed later.Best for removing baseline impurities, polar byproducts, and starting materials with different polarities.
Recrystallization Non-nucleophilic solvent systems: Toluene/Hexane, DCM/Hexane, Ethyl Acetate/Hexane.Use minimal heat: Dissolve the compound at the lowest possible temperature to avoid thermal decomposition. Cool rapidly and protect from light: Prevents slow degradation in solution and photodegradation.[1] Use anhydrous solvents: Prevents hydrolysis during the process.Ideal for removing small amounts of impurities from a relatively pure crude product.
High-Performance Liquid Chromatography (HPLC) Acetonitrile/Water with an acid modifier (e.g., formic acid for MS compatibility).[2]Use buffered mobile phases: Maintains a stable pH to prevent acid/base-catalyzed degradation. Use short run times: Minimizes the time the compound is exposed to the aqueous mobile phase.Suitable for analytical separation and small-scale preparative isolation where high purity is essential.[2][3]
Detailed Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to minimize contact time and exposure to protic sources.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Argon).

    • Use freshly opened, anhydrous-grade solvents for the mobile phase (e.g., Hexane/Ethyl Acetate).

    • Expert Tip: If your crude product is highly sensitive, consider using silica gel that has been dried in a vacuum oven to remove adsorbed water.

  • Column Packing:

    • Pack the column using the dry-packing or slurry method with your chosen anhydrous solvent system.

    • Optional: To further reduce the risk of degradation on silica, you can flush the packed column with the mobile phase containing 0.1-0.5% of a non-nucleophilic base like triethylamine. This must be followed by a flush with the pure mobile phase to remove the amine before loading the sample.

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent like anhydrous dichloromethane or toluene. Adsorb this solution onto a small amount of dry silica gel.

    • Evaporate the solvent in vacuo without heat to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution immediately. Apply positive pressure to ensure a fast flow rate, minimizing the residence time of the compound on the column.

  • Fraction Collection:

    • Collect fractions and analyze them promptly by TLC.

    • Combine the pure fractions and immediately remove the solvent using a rotary evaporator without heating the water bath. The compound's reactivity makes it sensitive to heat, even in solution.[4]

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cluster_prep 1. Preparation cluster_pack 2. Column Packing cluster_run 3. Elution cluster_collect 4. Collection & Isolation prep1 Dry Glassware & Solvents prep2 Dry Silica Gel (Vacuum Oven) prep1->prep2 Optional pack1 Pack Column (Anhydrous Slurry) prep2->pack1 pack2 Flush with 0.1% Et₃N (Optional) pack1->pack2 pack3 Flush with Mobile Phase pack2->pack3 run1 Dry Load Sample pack3->run1 run2 Elute Quickly (Positive Pressure) run1->run2 collect1 Analyze Fractions (TLC) run2->collect1 collect2 Combine Pure Fractions collect1->collect2 collect3 Evaporate Solvent (No Heat) collect2->collect3

Caption: Workflow for low-degradation flash chromatography.

Section 3: Troubleshooting and FAQs

Q3: My purified compound is yellow or brown, but I expected a lighter color. What happened?

A3: Discoloration is a common sign of degradation.

  • Cause: This is often due to photodegradation or thermal stress. Nitro-aromatic compounds can be light-sensitive.[1] Trace impurities or prolonged exposure to heat during solvent evaporation can also lead to the formation of colored byproducts.

  • Solution: Always protect the compound from direct light by wrapping flasks in aluminum foil. When removing solvent, use a rotary evaporator with the water bath at room temperature. If discoloration persists, a rapid recrystallization from a suitable solvent system (e.g., Toluene/Hexane) in the dark may remove the colored impurities.

Q4: My NMR spectrum shows a new peak corresponding to a C-O bond (around 4.5-5.0 ppm for -CH₂-O) after purification. What is it?

A4: This is a classic indicator of hydrolysis or solvolysis.

  • Cause: If you used a protic solvent (like methanol) or non-anhydrous solvents during your workup or chromatography, the highly reactive bromomethyl group has likely been converted to a hydroxymethyl (-CH₂OH) or an ether (-CH₂OR) group.

  • Solution: Re-purify the material using the stringent anhydrous chromatography protocol described above. Ensure all solvents are from a freshly opened bottle or have been passed through a solvent purification system.

Q5: Can I use a stabilizer during purification or storage?

A5: Yes, but the choice of stabilizer is critical.

  • Recommendation: For long-term storage, adding a radical inhibitor like hydroquinone (HQ) at a very low concentration (e.g., 100-200 ppm) can be effective, particularly for preventing polymerization.[5][6] Some suppliers provide similar reactive brominated compounds with such stabilizers already added.[6]

  • Caution: Avoid nucleophilic stabilizers like amines.[7] While amines are sometimes used to stabilize alkyl halides, they will readily react with your highly activated compound, leading to the formation of a quaternary ammonium salt impurity. Epoxides or nitroalkanes have also been proposed as stabilizers for branched alkyl bromides and could be considered.[7]

Q6: What are the ideal long-term storage conditions for the purified product?

A6: To ensure the long-term integrity of this compound:

  • Temperature: Store at low temperatures, preferably at -20°C.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to protect from moisture and oxygen.

  • Light: Keep in an amber vial or a container wrapped in aluminum foil to protect from light.

  • Purity: Ensure the compound is free of solvent and acidic or basic residues before storage, as these can catalyze degradation over time.

References

Technical Support Center: Troubleshooting Low Yield in 2-(Bromomethyl)-5-nitrothiophene Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during nucleophilic substitution reactions with 2-(bromomethyl)-5-nitrothiophene. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and obtain cleaner products.

Part 1: Understanding the Reactivity of this compound

FAQ 1: What makes this compound a reactive substrate for substitution reactions?

This compound is a highly reactive electrophile, primarily due to a combination of three key factors:

  • Excellent Leaving Group: The bromide ion (Br⁻) is a weak base and therefore an excellent leaving group, which facilitates the departure of the bromine atom during nucleophilic attack.

  • "Benzylic-like" Reactivity: The bromomethyl group is attached to a thiophene ring, which is aromatic. This arrangement is analogous to a benzylic halide. The thiophene ring can stabilize the transition state of an SN2 reaction through its π-system, thereby accelerating the reaction rate.[1][2][3][4]

  • Electron-Withdrawing Nitro Group: The potent electron-withdrawing nitro group (-NO₂) at the 5-position further activates the substrate. It enhances the electrophilicity of the carbon atom in the bromomethyl group, making it more susceptible to attack by nucleophiles.[1][5][6]

This combination of features makes this compound an excellent substrate for SN2 reactions, allowing for the facile introduction of a wide range of nucleophiles.

FAQ 2: How does the nitro group influence the reaction mechanism? (SN1 vs. SN2 vs. SRN1)

The nitro group plays a crucial role in directing the reaction mechanism, generally favoring an SN2 pathway while also introducing the possibility of a radical mechanism (SRN1) under specific conditions.

  • SN2 Mechanism: The strong electron-withdrawing nature of the nitro group destabilizes the formation of a carbocation at the adjacent carbon. This makes an SN1 pathway, which proceeds through a carbocation intermediate, highly unfavorable. Instead, the increased electrophilicity of the carbon atom promotes a concerted SN2 mechanism where the nucleophile attacks and the bromide leaves in a single step.[1][3]

  • SRN1 Mechanism: The presence of the nitro group can facilitate single-electron transfer (SET) processes, opening the door to a radical-nucleophilic substitution (SRN1) mechanism.[7][8][9][10][11] This is particularly relevant with certain nucleophiles and under photostimulation or in the presence of radical initiators. The SRN1 pathway can sometimes compete with the SN2 reaction, potentially leading to a mixture of products or lower yields of the desired SN2 product.

Part 2: Common Problems and Troubleshooting

FAQ 3: My reaction yield is low. What are the most common causes?

Low yields in substitution reactions with this compound can often be attributed to one or more of the following factors:

  • Degradation of the Starting Material: This is a common issue, especially under strongly basic conditions. The acidic protons on the thiophene ring can be abstracted, leading to decomposition pathways. Additionally, the nitro group can be susceptible to reduction or other side reactions in the presence of certain nucleophiles or impurities.

  • Formation of Side Products: A variety of side products can diminish the yield of the desired product. These can include over-alkylation of the nucleophile, elimination products, and products arising from SRN1 pathways.

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reactivity of the nucleophile, suboptimal reaction conditions (temperature, solvent), or deactivation of the substrate.

  • Instability of the Product: The desired product may itself be unstable under the reaction conditions, leading to subsequent degradation.

FAQ 4: I am observing multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products is a clear indicator of side reactions. The identity of these side products will depend on the specific nucleophile and reaction conditions used. Here are some common possibilities:

  • With Amine Nucleophiles:

    • Over-alkylation: Primary and secondary amines can react with more than one molecule of this compound, leading to di- and tri-substituted products.

    • Quaternary Ammonium Salts: With tertiary amines, the reaction will form a quaternary ammonium salt.

  • With Alkoxide or Hydroxide Nucleophiles:

    • Elimination Products: Although less common for "benzylic-like" systems, strong, sterically hindered bases can promote elimination to form a methylene-thiophene intermediate, which can then polymerize.

    • Oxidation of the Product: The corresponding alcohol, 2-(hydroxymethyl)-5-nitrothiophene, can be susceptible to oxidation to the aldehyde under certain conditions.

  • General Side Products:

    • Dimerization/Polymerization: The high reactivity of the starting material and the potential for radical intermediates can lead to the formation of dimeric or polymeric materials. This is particularly a risk if the reaction is overheated or if there are radical initiators present.

    • Products from SRN1 Reactions: As mentioned, the SRN1 mechanism can lead to different regioisomers or unexpected coupling products.

FAQ 5: My starting material seems to be degrading. How can I improve its stability during the reaction?

The stability of this compound is a critical factor for achieving high yields. Here are some strategies to minimize its degradation:

  • Choice of Base: Use the mildest base necessary to deprotonate your nucleophile. Strong bases like sodium hydroxide or potassium tert-butoxide can promote degradation of the thiophene ring. Weaker inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) are often better choices.[12][13][14][15][16]

  • Temperature Control: Avoid excessive heating. While some reactions require elevated temperatures to proceed at a reasonable rate, prolonged heating can lead to decomposition. It is often best to start at room temperature and only gently heat if necessary.

  • Inert Atmosphere: The nitro group can be sensitive to reduction. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions and potential radical-initiated degradation pathways.

  • Order of Addition: Adding the this compound solution slowly to a mixture of the nucleophile and the base can help to keep the concentration of the electrophile low at any given time, which can minimize side reactions like dimerization.

Part 3: Optimizing Reaction Conditions

FAQ 6: How do I choose the right solvent for my reaction?

The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents are generally the best choice as they can dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.[1]

Solvent Type Examples Suitability for SN2 Reactions Comments
Polar Aprotic DMF, Acetonitrile, DMSO, AcetoneExcellent These solvents are ideal for promoting SN2 reactions. DMF and acetonitrile are very common choices for reactions with this compound.[12][13]
Polar Protic Water, Ethanol, MethanolPoor to Moderate These solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity. They can also act as competing nucleophiles.
Nonpolar Toluene, Hexane, DichloromethanePoor The reactants, especially ionic nucleophiles, often have poor solubility in nonpolar solvents.
FAQ 7: What is the best base to use for this substitution?

The ideal base will be strong enough to deprotonate the nucleophile (if necessary) but not so strong that it causes degradation of the starting material or promotes elimination.

Base Strength Typical Use Cases Potential Issues
Potassium Carbonate (K₂CO₃) WeakReactions with phenols, thiols, and some amines.May not be strong enough for less acidic nucleophiles.
Triethylamine (Et₃N) ModerateOften used as an acid scavenger in reactions with amines.Can sometimes lead to the formation of quaternary ammonium salts.
Sodium Hydride (NaH) StrongDeprotonation of alcohols and other weakly acidic nucleophiles.Highly reactive and can cause decomposition if not used carefully.
Sodium Hydroxide (NaOH) StrongCan be used for deprotonation of phenols and thiols.Can promote hydrolysis of the product and degradation of the starting material.
FAQ 8: What is the optimal temperature for the reaction?

Most SN2 reactions with this compound proceed well at room temperature. If the reaction is sluggish, gentle heating to 40-60°C is often sufficient. It is advisable to monitor the reaction by TLC to avoid overheating, which can lead to the formation of byproducts and decomposition.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Substitution with a Phenolic Nucleophile

This protocol provides a starting point for the reaction of this compound with a generic phenol.

Materials:

  • This compound

  • Substituted Phenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.0 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the stirred solution of the phenol and base at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 50°C.

  • Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(Azidomethyl)-5-nitrothiophene

This protocol is adapted from procedures for similar substrates and provides a reliable method for introducing the azide functionality.[3]

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Acetone or DMF

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in acetone or DMF in a round-bottom flask.

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies start Low Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn degradation Starting Material Degradation start->degradation side_products Multiple Side Products start->side_products increase_temp Increase Temperature Gently (e.g., to 50°C) incomplete_rxn->increase_temp If sluggish at RT stronger_base Use a Stronger (but still mild) Base incomplete_rxn->stronger_base If nucleophile is not fully deprotonated change_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) incomplete_rxn->change_solvent mild_base Use a Milder Base (e.g., K₂CO₃, Et₃N) degradation->mild_base lower_temp Lower Reaction Temperature degradation->lower_temp inert_atm Run under Inert Atmosphere (N₂ or Ar) degradation->inert_atm purify_reagents Purify Reagents side_products->purify_reagents slow_addition Slowly Add Electrophile side_products->slow_addition check_nucleophile Check Nucleophile Purity and Stoichiometry side_products->check_nucleophile Reaction_Mechanisms cluster_sn2 Favored: SN2 Pathway cluster_srn1 Possible Side Reaction: SRN1 Pathway cluster_sn1 Disfavored: SN1 Pathway title Competing Reaction Pathways sn2_start Nu⁻ + R-Br sn2_ts [Nu---R---Br]⁻ (Transition State) sn2_start->sn2_ts Concerted Attack sn2_prod Nu-R + Br⁻ sn2_ts->sn2_prod srn1_init R-Br + e⁻ → [R-Br]⁻• srn1_frag [R-Br]⁻• → R• + Br⁻ srn1_init->srn1_frag Initiation srn1_nu_add R• + Nu⁻ → [R-Nu]⁻• srn1_frag->srn1_nu_add Fragmentation srn1_prop [R-Nu]⁻• + R-Br → R-Nu + [R-Br]⁻• srn1_nu_add->srn1_prop Nucleophilic Addition srn1_prop->srn1_init Propagation sn1_start R-Br sn1_carbocation R⁺ + Br⁻ (Unstable) sn1_start->sn1_carbocation Slow, Unfavorable sn1_prod Nu-R sn1_carbocation->sn1_prod Fast Attack by Nu⁻

References

Side product formation in the nitration of bromomethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nitration of bromomethylthiophene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven troubleshooting strategies to help you minimize side product formation and maximize the yield of your desired nitro-substituted bromomethylthiophene isomer.

Frequently Asked Questions (FAQs)

Q1: My nitration reaction of 2-bromomethylthiophene is giving me a complex mixture of products, not just the expected 5-nitro isomer. What's going wrong?

This is a common issue stemming from the high reactivity of the thiophene ring.[1] Unlike benzene, thiophene is highly susceptible to a range of side reactions under typical nitrating conditions. The product mixture likely contains multiple isomers, dinitrated compounds, and possibly oxidation or degradation products.

Several factors contribute to this:

  • Harsh Nitrating Agents: The classic concentrated nitric acid and sulfuric acid mixture is often too strong for thiophene and its derivatives, leading to substrate degradation and a variety of unidentified products.[1][2]

  • Temperature Control: Poor temperature control can significantly increase the rate of side reactions. Nitration is an exothermic process, and even small temperature spikes can favor the formation of undesired byproducts, including dinitrated species.[2][3]

  • Presence of Nitrous Acid: Nitrous acid (HNO₂) can catalyze explosive autocatalytic nitrosation of the highly reactive thiophene ring, leading to a complex and often intractable mixture.[1][4]

To improve selectivity, consider using milder nitrating conditions. A widely successful method for thiophene nitration involves using nitric acid in acetic anhydride, which generates acetyl nitrate in situ.[1][3][4] This reagent is less aggressive and minimizes nitrosation-related complications.[4]

Q2: I'm observing a significant amount of a second mono-nitro isomer. How can I control the regioselectivity?

The formation of multiple mono-nitro isomers is governed by the directing effects of the bromomethyl substituent and the inherent reactivity of the thiophene ring. For a starting material like 2-bromomethylthiophene, the primary sites for electrophilic attack are the C5 and C3 positions.

  • C5-position (para-like): This position is electronically favored due to resonance stabilization of the intermediate sigma complex and is also sterically accessible. This is typically the major product.

  • C3-position (ortho-like): This position is electronically less favored than C5 and is sterically hindered by the adjacent bromomethyl group.

While the C5-nitro isomer is expected to be the major product, the formation of the C3-nitro isomer can be significant. Regioselectivity is influenced by reaction conditions. Lowering the reaction temperature can sometimes improve selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable C5-substituted product.

Q3: My reaction mixture turned dark red/brown, and the yield is very low. What are these colored impurities?

A dark red or brown coloration during the reaction is a strong indicator of oxidation and/or polymerization of the thiophene ring.[3]

  • Oxidation: Strong nitrating agents can oxidize the sulfur atom in the thiophene ring to form thiophene S-oxides and subsequently sulfones.[5][6] Ring-opening oxidation can also occur under harsh conditions, leading to byproducts like maleic or oxalic acid.[7]

  • Polymerization: Thiophene is known to polymerize under strongly acidic conditions.[1] The formation of polymeric tars is a common cause of low yields and difficult purifications.

Troubleshooting Steps:

  • Switch to a Milder Nitrating Agent: Avoid HNO₃/H₂SO₄. Use acetyl nitrate (HNO₃ in acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄).[1]

  • Ensure Anhydrous Conditions: Water can exacerbate decomposition pathways.

  • Add a Nitrous Acid Scavenger: If using a system where nitrous acid formation is possible, add a small amount of urea to the reaction mixture.[1][4]

  • Strict Temperature Control: Maintain the reaction at a consistently low temperature (e.g., 0-10 °C) using an ice bath.[3]

Q4: I've identified a byproduct with the correct mass for a nitro-substituted thiophene, but it's missing the -CH₂Br group. What is this?

You are likely observing the product of an ipso-substitution. This is an electrophilic substitution reaction where the incoming electrophile (the nitronium ion, NO₂⁺) attacks the carbon atom that is already substituted, in this case, the C2 carbon bearing the bromomethyl group.[8][9] The bromomethyl group is then expelled, leading to the formation of 2-nitrothiophene.

Ipso-substitution is a known pathway for thiophenes, especially when the substituent at the ipso position can be displaced.[8] While often a minor pathway, its prevalence can increase depending on the specific substrate and reaction conditions.

Mitigation Strategy:

  • Careful control of stoichiometry and reaction time can help minimize this side reaction. Using the mildest possible conditions that still afford a reasonable reaction rate is the best approach.

Troubleshooting Guide: Summary Table

Issue / ObservationProbable Cause(s)Recommended Solution(s)
Low Yield & Dark Tars Polymerization/degradation of the thiophene ring.[1]Use milder nitrating agent (e.g., acetyl nitrate). Maintain low temperature (<10°C). Ensure anhydrous conditions.
Multiple Mono-Nitro Isomers Competing electrophilic attack at different ring positions.Optimize temperature; lower temperatures often favor the major C5-isomer. Purification by column chromatography is usually necessary.[2]
Pink/Dark Red Coloration Oxidation of the thiophene ring.[3]Switch to a less oxidizing nitrating agent. Add the nitrating agent slowly to control the exotherm.
Presence of Dinitro Products Over-nitration due to harsh conditions or excess reagent.[3][10]Use a stoichiometric amount of nitrating agent. Keep reaction temperature low and reaction time to a minimum. Monitor reaction progress by TLC.
Loss of -CH₂Br Group Ipso-substitution at the C2 position.[8]Employ milder conditions. This byproduct may be difficult to eliminate completely and will require chromatographic separation.
Explosive/Runaway Reaction Autocatalytic nitrosation.[1][4]Use a nitrating system that does not generate nitrous acid (e.g., acetyl nitrate). Add a nitrous acid scavenger like urea.[4]

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction for 2-bromomethylthiophene and the formation of major side products.

Nitration_Pathways Start 2-Bromomethylthiophene + Nitrating Agent (NO₂⁺) Main_Product 2-Bromomethyl-5-nitrothiophene (Major Product) Start->Main_Product C5 Attack (Favored) Isomer_Product 2-Bromomethyl-3-nitrothiophene (Minor Isomer) Start->Isomer_Product C3 Attack (Disfavored) Ipso_Product 2-Nitrothiophene (Ipso-Substitution) Start->Ipso_Product C2 Attack (Ipso) Oxidation_Product Oxidation/Degradation (Ring Opening, S-Oxides) Start->Oxidation_Product Harsh Conditions Dinitro_Product Dinitrated Products Main_Product->Dinitro_Product Further Nitration Isomer_Product->Dinitro_Product Further Nitration

Caption: Reaction pathways in the nitration of 2-bromomethylthiophene.

Recommended Experimental Protocol

This protocol is designed to favor the formation of the mono-nitro product by using mild conditions.

Materials:

  • 2-Bromomethylthiophene

  • Acetic Anhydride (reagent grade)

  • Fuming Nitric Acid (≥90%)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice Bath

Procedure:

  • Preparation of Acetyl Nitrate: In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and thermometer under an inert atmosphere (N₂ or Ar), cool acetic anhydride to 0 °C using an ice bath.

  • Slowly add fuming nitric acid dropwise to the stirred acetic anhydride. Caution: This addition is exothermic. Maintain the temperature below 10 °C throughout the addition. After the addition is complete, stir the solution for an additional 15 minutes at 0-5 °C. This creates the in situ nitrating agent, acetyl nitrate.

  • Substrate Addition: Dissolve 2-bromomethylthiophene in a minimal amount of anhydrous DCM and add it to the dropping funnel.

  • Add the 2-bromomethylthiophene solution dropwise to the cold acetyl nitrate solution. The reaction temperature should be strictly maintained between 0 and 5 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours. Do not let the reaction run for an extended period to avoid dinitration.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and saturated sodium bicarbonate solution. This will neutralize the acids and decompose excess acetic anhydride.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude oil will be a mixture of isomers and potentially other byproducts. Purify the desired product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient. The isomers can often be separated due to differences in polarity.[2]

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common experimental issues.

Troubleshooting_Workflow Start Reaction Start Check_Color Reaction mixture dark red, brown, or black? Start->Check_Color Check_Yield Low yield of desired product after workup? Check_Color->Check_Yield No Sol_Oxidation Indicates Oxidation/ Degradation. 1. Use milder nitrating agent. 2. Improve temperature control. 3. Ensure slow addition. Check_Color->Sol_Oxidation Yes Check_Purity Multiple spots on TLC (isomers, byproducts)? Check_Yield->Check_Purity No Sol_Conditions Reaction conditions too harsh or incomplete reaction. 1. Verify reagent quality. 2. Monitor with TLC to find optimal reaction time. 3. Check for mechanical losses during workup. Check_Yield->Sol_Conditions Yes Sol_Purification Side reactions occurred. 1. Optimize chromatography. (change solvent system) 2. For future runs, lower temp to improve selectivity. 3. Confirm identity of spots by MS/NMR. Check_Purity->Sol_Purification Yes End_Success Successful Synthesis Check_Purity->End_Success No (Clean)

Caption: A step-by-step guide for troubleshooting nitration experiments.

References

How to deactivate silica gel for purifying sensitive thiophene compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying Sensitive Thiophene Compounds

A Guide to Deactivating Silica Gel and Troubleshooting Chromatographic Separations

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for a common challenge in synthetic chemistry: the purification of sensitive thiophene-containing molecules. Thiophene moieties are prevalent in pharmaceuticals and functional materials, but their purification via silica gel chromatography is often problematic due to their susceptibility to degradation on the acidic stationary phase.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter in the lab. We will delve into the "why" behind the methods, ensuring you have a solid understanding of the principles at play.

Frequently Asked Questions (FAQs)

Q1: Why do my thiophene compounds decompose during silica gel chromatography?

Answer:

Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] These acidic sites can act as catalysts for a variety of unwanted side reactions, particularly with electron-rich or acid-labile compounds. Thiophene rings, while aromatic, can be susceptible to acid-catalyzed reactions such as:

  • Polymerization: Acidic conditions can promote the polymerization of thiophene derivatives, leading to the formation of intractable baseline material on your TLC plate and in your column.

  • Degradation: Sensitive functional groups on your thiophene molecule may be cleaved or rearranged. For example, protecting groups like tert-butyldimethylsilyl (TBDMS) or tetrahydropyranyl (THP) can be removed under acidic conditions.[3]

  • Oxidation: Aldehyde functionalities on thiophene rings are known to be sensitive and can oxidize to the corresponding carboxylic acids on the acidic silica surface.[4]

A simple way to test for compound stability is to spot your sample on a TLC plate, let it sit for an hour or two, and then elute it. If a new spot appears or the original spot streaks, your compound is likely not stable on silica gel.[5]

Q2: What are the primary methods for deactivating silica gel?

Answer:

The goal of deactivation is to neutralize the acidic silanol groups on the silica surface. The most common and effective methods involve the use of a basic modifier. Here are the two most widely used approaches:

  • Pre-treatment of the Column with Triethylamine (TEA): This is a highly effective method for deactivating the silica gel before introducing your compound.[6][7] The process involves flushing the packed column with a solvent system containing a small percentage of triethylamine.

  • Incorporating a Basic Additive into the Mobile Phase: For compounds that are not overly sensitive, simply adding a small amount of a basic modifier directly to your eluent can be sufficient to prevent degradation.[3][8]

The choice between these methods will depend on the sensitivity of your specific thiophene derivative. For highly sensitive compounds, pre-treatment is recommended.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel by Pre-treatment with Triethylamine

This protocol is recommended for highly acid-sensitive thiophene compounds.

Materials:

  • Packed silica gel column

  • Solvent system for your separation (e.g., hexane/ethyl acetate)

  • Triethylamine (TEA)

  • Crude thiophene compound

Procedure:

  • Prepare the Deactivating Solution: Create a solution of your chosen non-polar solvent (e.g., hexane) containing 1-5% triethylamine by volume. For example, to make 100 mL of a 2% TEA/hexane solution, mix 2 mL of TEA with 98 mL of hexane.

  • Column Flushing: Flush the packed silica gel column with one to two column volumes of the deactivating solution.[7]

  • Removal of Excess Base: After the initial flush, wash the column with two to three column volumes of your pure solvent system (without TEA) to remove any excess, non-adsorbed triethylamine.[9] This step is crucial to ensure that the mobile phase composition is consistent during your separation.

  • Sample Loading and Elution: Load your crude thiophene compound onto the deactivated column and proceed with the chromatography as you normally would, using your optimized solvent system.

G cluster_prep Column Preparation cluster_deactivation Deactivation cluster_chromatography Chromatography pack_column Pack Silica Gel Column prepare_tea Prepare 1-5% TEA in Solvent flush_tea Flush with TEA Solution (1-2 CV) prepare_tea->flush_tea Introduce to Column flush_solvent Flush with Pure Solvent (2-3 CV) flush_tea->flush_solvent Remove Excess Base load_sample Load Crude Thiophene Compound flush_solvent->load_sample Column is Ready elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect

Protocol 2: Deactivation by Adding a Base to the Mobile Phase

This method is simpler and often sufficient for moderately sensitive compounds.

Materials:

  • Packed silica gel column

  • Mobile phase (eluent)

  • Triethylamine (TEA) or aqueous ammonia

  • Crude thiophene compound

Procedure:

  • Prepare the Modified Mobile Phase: Add 0.1-2% triethylamine directly to your mobile phase.[3][8] For very polar compounds where a mobile phase like dichloromethane/methanol is used, a 1-2% solution of aqueous ammonia in the methanol portion of the eluent can be effective.[10]

  • Column Equilibration: Equilibrate the packed column with the modified mobile phase until the baseline is stable.

  • Sample Loading and Elution: Load your crude compound and run the column with the modified mobile phase.

Troubleshooting Guide

This section addresses common problems encountered during the purification of sensitive thiophene compounds.

Problem Possible Cause(s) Suggested Solution(s)
Compound streaks or remains at the baseline on TLC, even with polar solvents. The compound is degrading on the acidic silica gel.[5]Test for stability by letting a spotted TLC plate sit for 30-60 minutes before eluting. If degradation is confirmed, use one of the deactivation protocols.[5]
Poor separation or overlapping spots. The solvent system is not optimal.Systematically screen different solvent systems using TLC. For thiophene derivatives, mixtures of hexane/ethyl acetate or dichloromethane/hexane are common starting points.[11][12]
The column is overloaded.Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 by weight).[4]
The compound elutes much faster (higher Rf) after deactivation. The deactivation process reduces the polarity of the stationary phase.It is normal for compounds to elute faster on deactivated silica. You may need to use a less polar solvent system than what was determined on a standard TLC plate.[1]
A yellow or brown color persists in the purified fractions. This may indicate the presence of persistent, colored impurities.If the colored impurity is non-volatile, consider a pre-purification step like passing a solution of your compound through a small plug of activated charcoal.
Low recovery of the desired compound. The compound has irreversibly adsorbed or decomposed on the column.Ensure thorough deactivation. Minimize the time your compound spends on the column by running it as a "flash" column with positive pressure.[8]
The compound is volatile and has been lost during solvent removal.Use a rotary evaporator at a controlled temperature and pressure. Avoid prolonged exposure to high vacuum.

Advanced Topics and Alternatives

Q3: Are there alternatives to deactivating silica gel?

Answer:

Yes, if deactivation is insufficient or undesirable, consider these alternatives:

  • Neutral Alumina: Alumina is a good alternative stationary phase for acid-sensitive compounds.[8] It is available in neutral, basic, and acidic forms, with the neutral form being the most versatile.

  • Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is an excellent option for purifying polar thiophene derivatives.[1][13]

  • Other Stationary Phases: For specific applications, other stationary phases like Florisil® (a magnesium silicate gel) or functionalized silica gels (e.g., amine-functionalized) can be beneficial.[1][7]

G cluster_problem Problem cluster_solutions Potential Solutions cluster_deactivation_methods Deactivation Methods problem Sensitive Thiophene Compound Purification deactivate Deactivate Silica Gel problem->deactivate alumina Use Neutral Alumina problem->alumina reverse_phase Reverse-Phase Chromatography problem->reverse_phase other Other Stationary Phases problem->other tea_pretreatment Pre-treatment with TEA deactivate->tea_pretreatment base_in_eluent Base in Mobile Phase deactivate->base_in_eluent

We hope this technical guide serves as a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.

References

Long-term stability issues with 2-(Bromomethyl)-5-nitrothiophene in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Bromomethyl)-5-nitrothiophene

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting and practical advice to address the long-term stability challenges associated with this highly reactive, yet synthetically valuable, compound. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose problems accurately, and implement robust solutions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter when working with this compound in solution. The diagnostic workflows are designed to help you identify the root cause and take corrective action.

Issue 1: My reaction yield is significantly lower than expected, or the reaction has failed entirely.

Root Cause Analysis: The most probable cause is the degradation of the this compound starting material prior to or during the reaction. The C-Br bond in this molecule is highly activated by the adjacent thiophene ring and the electron-withdrawing nitro group, making it an excellent leaving group. Consequently, the compound is extremely susceptible to nucleophilic attack by solvents, trace moisture, or other nucleophiles in the reaction mixture. This process, known as solvolysis or hydrolysis, consumes your starting material before it can react with the intended substrate.[1][2][3][4]

Diagnostic & Solution Workflow:

Follow this step-by-step process to mitigate starting material degradation and improve reaction outcomes.

G cluster_0 Troubleshooting Workflow: Low Reaction Yield A Start: Low Yield Observed B 1. Verify Starting Material Purity (Use fresh vial or purify existing stock) A->B C 2. Prepare Solution in Anhydrous, Aprotic Solvent (e.g., THF, DCM, ACN) B->C Purity Confirmed D 3. Handle Under Inert Atmosphere (Nitrogen or Argon) C->D E 4. Prepare Solution Immediately Before Use (<1 hour) D->E F 5. Run Reaction at Optimal (Lowest Possible) Temperature E->F G Monitor reaction by TLC/HPLC. Is desired product forming? F->G H Success: Yield Improved G->H Yes I Issue Persists: Re-evaluate reaction mechanism, reagent stoichiometry, or catalyst. G->I No

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: I observe a new, more polar spot on my TLC plate or an early-eluting peak in my HPLC analysis of the starting material solution.

Root Cause Analysis: This is a classic sign of hydrolysis. The reaction of this compound with water produces 2-(Hydroxymethyl)-5-nitrothiophene. The hydroxyl group (-OH) is significantly more polar than the bromomethyl group (-CH₂Br), causing it to have a lower Rf value on a TLC plate and a shorter retention time in reverse-phase HPLC.

Protocol for Stability Monitoring via HPLC:

This protocol allows you to quantify the rate of degradation in a specific solvent system. Stability-indicating analytical methods are crucial for ensuring the quality of pharmaceutical intermediates.[5][6][7][8][9]

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent of interest (e.g., acetonitrile with 5% water).

  • Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of the solution into a calibrated HPLC system. Record the peak area of the parent compound.

  • Incubation: Store the solution under the desired conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot and record the peak area of the parent compound and any new peaks that appear.

  • Quantification: Calculate the percentage of the parent compound remaining at each time point relative to T₀. The appearance of a new, earlier-eluting peak corresponding to the hydrolysis product should correlate with the decrease in the parent peak.

CompoundFunctional GroupExpected PolarityExpected HPLC Behavior (Reverse Phase)
This compound -CH₂BrLowerLonger Retention Time
2-(Hydroxymethyl)-5-nitrothiophene -CH₂OHHigherShorter Retention Time

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

The primary degradation pathway is nucleophilic substitution at the benzylic-like carbon.

  • Hydrolysis/Solvolysis: This is the most common issue, where nucleophilic solvents like water or alcohols attack the electrophilic carbon, displacing the bromide ion.[1][2][4] The reaction proceeds via an Sₙ2 or borderline Sₙ1 mechanism.

  • Photodecomposition: Like many nitroaromatic compounds, this molecule can be sensitive to UV light.[10][11][12][13][14] Energy from light can induce homolytic cleavage of the C-Br bond, leading to radical species and complex degradation mixtures.

Caption: Primary hydrolysis pathway of this compound.

Q2: What are the ideal storage conditions for solutions of this compound?

Solutions of this compound should be considered unstable and are best prepared fresh immediately before use. If short-term storage is unavoidable, the following conditions are critical to minimize degradation.[15][16][17]

ParameterRecommendationRationale
Temperature -20°C to 4°CLowers the kinetic rate of degradation reactions.[18][19]
Solvent Anhydrous, AproticPrevents solvolysis. Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN).
Atmosphere Inert (Nitrogen or Argon)Displaces atmospheric moisture, preventing hydrolysis.
Container Amber glass vial with septaProtects from light to prevent photodecomposition.[14]
Q3: How can I quickly check the integrity of my starting material before a reaction?

A quick TLC is often the most practical method.

  • Procedure: Dissolve a small amount of the solid this compound in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and elute with a moderately polar solvent system (e.g., 20-30% ethyl acetate in hexanes).

  • Interpretation: A pure sample should show a single, well-defined spot. The presence of a second spot at a lower Rf (closer to the baseline) is indicative of the more polar hydrolysis product and suggests the material has started to degrade.

Q4: Is the compound hazardous, and what precautions should be taken?

Yes. This compound is a potent lachrymator (causes tearing) and a strong alkylating agent.[20] Alkylating agents are often mutagenic and should be handled with extreme care.[16][20]

  • Handling: Always handle in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.

  • Storage: Store the solid material tightly sealed, protected from moisture and light, and in a cool, dry place according to safety data sheet (SDS) guidelines.[17][21]

References

Validation & Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Bromomethyl)-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical analysis. In this guide, we delve into the mass spectrometry fragmentation pattern of 2-(Bromomethyl)-5-nitrothiophene, a substituted thiophene of interest in medicinal chemistry and materials science. This document provides a detailed, expertise-driven analysis of its expected fragmentation pathways under electron ionization (EI), a comparison with alternative analytical techniques, and robust experimental protocols to ensure data integrity.

Introduction to the Analytical Challenge

This compound (C₅H₄BrNO₂S, Molecular Weight: 221.06 g/mol ) is a heterocyclic compound featuring a thiophene ring substituted with two reactive moieties: a bromomethyl group and a nitro group. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), and the electron-withdrawing nitro group, significantly influences its fragmentation behavior in a mass spectrometer. A thorough understanding of this fragmentation is critical for its identification in complex reaction mixtures and for quality control purposes.

The Fragmentation Fingerprint: Elucidating the Mass Spectrum of this compound

Electron Ionization (EI) mass spectrometry is a powerful technique for analyzing volatile and thermally stable compounds like this compound. The high energy (typically 70 eV) imparted to the molecule induces ionization and subsequent fragmentation, generating a unique pattern of fragment ions that serves as a molecular fingerprint.

Predicted Fragmentation Pathway

The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the relative stability of the resulting cations and neutral losses. The initial event is the formation of the molecular ion [M]•+, which will appear as a doublet at m/z 221 and 223 due to the presence of the bromine isotopes.

Key fragmentation steps are predicted to be:

  • Loss of a Bromine Radical (•Br): This is a very common fragmentation pathway for brominated compounds, leading to the formation of a stable cation. The loss of •Br from the molecular ion would result in a fragment at m/z 142.

  • Loss of the Nitro Group (•NO₂): Aromatic nitro compounds readily lose the nitro group as a radical. This would generate a fragment ion at m/z 175 and 177.

  • Loss of Nitric Oxide (•NO): Another characteristic fragmentation of nitroaromatics is the loss of •NO, which would lead to a fragment at m/z 191 and 193.

  • Alpha-Cleavage of the Bromomethyl Group: Cleavage of the C-C bond between the thiophene ring and the bromomethyl group can result in the loss of a •CH₂Br radical, yielding a fragment at m/z 128. Conversely, the formation of the bromomethyl cation [CH₂Br]⁺ would be observed at m/z 93 and 95.

  • Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although these are typically less intense peaks.

The following diagram illustrates the predicted major fragmentation pathways:

fragmentation_pathway M [C₅H₄BrNO₂S]⁺˙ m/z 221/223 F1 [C₅H₄NO₂S]⁺ m/z 142 M->F1 - •Br F2 [C₅H₄BrS]⁺ m/z 175/177 M->F2 - •NO₂ F3 [C₅H₄BrNO]⁺˙ m/z 191/193 M->F3 - •NO F4 [C₄H₂NO₂S]⁺ m/z 128 M->F4 - •CH₂Br F5 [CH₂Br]⁺ m/z 93/95 M->F5 - C₄H₂NO₂S•

Caption: Predicted EI mass spectrometry fragmentation pathway for this compound.

Experimental Data Summary

While a publicly available, experimentally confirmed mass spectrum for this compound is not readily found in major databases, we can predict the major observable ions based on the fragmentation of similar compounds. For instance, the mass spectrum of 2-nitrothiophene shows prominent peaks corresponding to the molecular ion and losses of NO₂ and NO.[1] Similarly, the mass spectrum of 2-(chloromethyl)thiophene displays a strong molecular ion peak and a base peak corresponding to the loss of the chlorine atom.[2][3]

Based on these analogous structures, the expected key fragments and their relative abundances in the mass spectrum of this compound are summarized in the table below.

m/z (mass-to-charge ratio)Proposed Fragment IonPredicted Relative AbundanceNotes
221/223[C₅H₄BrNO₂S]⁺˙ (Molecular Ion)ModerateIsotopic pattern for one bromine atom (approx. 1:1 ratio) will be observed.
175/177[C₅H₄BrS]⁺Moderate to HighLoss of the nitro group (•NO₂).
142[C₅H₄NO₂S]⁺High (likely base peak)Loss of the bromine radical (•Br).
128[C₄H₂NO₂S]⁺ModerateAlpha-cleavage with loss of •CH₂Br.
93/95[CH₂Br]⁺ModerateFormation of the bromomethyl cation.

A Comparative Look: Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound relies on a multi-technique approach.[4] Other spectroscopic and chromatographic methods provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for determining the precise connectivity of atoms in a molecule.[5]

  • ¹H NMR: The proton NMR spectrum would provide definitive information about the number and environment of the hydrogen atoms. The protons on the thiophene ring would appear as doublets in the aromatic region, and the methylene protons of the bromomethyl group would appear as a singlet, typically deshielded by the adjacent bromine atom.[6]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups.[7]

  • Nitro Group: Strong characteristic asymmetric and symmetric stretching vibrations for the N-O bonds would be expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[8]

  • Thiophene Ring: C-H and C=C stretching and bending vibrations characteristic of the thiophene ring would be observed.

  • C-Br Bond: A stretching vibration for the carbon-bromine bond would be present in the lower frequency region of the spectrum.

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique.

analytical_workflow start Analytical Goal q1 Structural Elucidation? start->q1 q2 Functional Group Identification? start->q2 q3 Molecular Weight and Fragmentation? start->q3 q4 Purity and Quantification? start->q4 nmr NMR Spectroscopy q1->nmr Yes ir IR Spectroscopy q2->ir Yes ms Mass Spectrometry q3->ms Yes hplc HPLC q4->hplc Yes

References

A Comparative Guide to HPLC and qNMR for Purity Assessment of 2-(Bromomethyl)-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. 2-(Bromomethyl)-5-nitrothiophene, a key building block in medicinal chemistry, is no exception. Its reactive bromomethyl and electron-withdrawing nitro groups make it a versatile reagent, but also susceptible to the formation of impurities during synthesis and storage.[1] This guide provides an in-depth comparison of two powerful analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR).

The Critical Role of Purity for this compound

The synthesis of this compound, likely proceeding through the bromination of a 2-methyl-5-nitrothiophene precursor, can give rise to several process-related impurities. These can include unreacted starting material, over-brominated species, and other by-products. The presence of these impurities can have significant downstream effects, leading to side reactions, reduced yields, and the introduction of potentially toxic components into the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method is crucial for ensuring the quality and consistency of this vital intermediate.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Routine Analysis

HPLC is a widely adopted technique in the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and robustness.[2] For a thermally sensitive and non-volatile compound like this compound, HPLC is the preferred chromatographic method over Gas Chromatography (GC), as the high temperatures required for GC can lead to degradation of the analyte.[2][3][4][5][6]

Proposed HPLC Method

A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the routine purity analysis of this compound. The method is designed to separate the main component from its potential impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides good retention and separation for moderately polar compounds like nitrothiophene derivatives.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). The acidic modifier helps to sharpen peaks and ensure consistent retention times.

    • Gradient Program: A starting composition of 50:50 acetonitrile:water, increasing to 90:10 acetonitrile:water over 15 minutes. This gradient will effectively elute the main compound while separating it from potentially less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: 280 nm. Nitroaromatic compounds typically exhibit strong UV absorbance, and this wavelength is chosen to provide high sensitivity for the main analyte and related impurities.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect at 280 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

References

A Comparative Guide to the Reactivity of 2-(Bromomethyl)-5-nitrothiophene and 2-(Chloromethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Selecting the Right Thiophene Building Block for Synthesis

In the landscape of medicinal chemistry and materials science, thiophene derivatives are indispensable scaffolds for the construction of novel bioactive compounds and functional materials.[1][2] Among the most versatile of these are 2-(halomethyl)thiophenes, which serve as key intermediates for introducing the thienyl moiety into a vast array of molecular architectures.[3] Their utility is primarily dictated by the reactivity of the halomethyl group, which readily participates in nucleophilic substitution reactions.

This guide provides an in-depth comparison of two prominent thiophene-based building blocks: 2-(Bromomethyl)-5-nitrothiophene and the unsubstituted 2-(Chloromethyl)thiophene . We will dissect the fundamental chemical principles governing their reactivity, present comparative experimental insights, and provide robust protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Theoretical Framework: Unpacking the Drivers of Reactivity

The reactivity of these compounds in nucleophilic substitution reactions is governed by two principal factors: the nature of the leaving group (bromide vs. chloride) and the electronic influence of the substituent on the thiophene ring (nitro vs. hydrogen). Reactions with these primary electrophiles typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1]

Pillar 1: The Leaving Group Effect

The rate of an Sₙ2 reaction is critically dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires.[4] An ideal leaving group is a weak base, as its conjugate acid is strong.

When comparing bromide (Br⁻) and chloride (Cl⁻):

  • Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7).[4]

  • Consequently, the bromide ion is a weaker base than the chloride ion.[5]

  • This inherent stability makes bromide a better leaving group.[6][7]

Therefore, based solely on the leaving group, This compound is predicted to be significantly more reactive than its chloro-analogue . The carbon-bromine bond is weaker and more easily broken during the nucleophilic attack, leading to a lower activation energy and a faster reaction rate.[6]

Pillar 2: The Electronic Influence of the Nitro Group

The second critical factor is the powerful electron-withdrawing nature of the nitro (-NO₂) group present on the this compound scaffold. The nitro group deactivates the aromatic ring towards electrophilic substitution but plays a crucial role in nucleophilic reactions.

  • Inductive and Resonance Effects: The nitro group withdraws electron density from the thiophene ring through both inductive and resonance effects.[8] This electronic pull extends to the 2-position, making the carbon of the bromomethyl group more electrophilic and thus more susceptible to nucleophilic attack.

  • Transition State Stabilization: In an Sₙ2 reaction, the transition state involves a partial negative charge distributed between the incoming nucleophile and the departing leaving group. The electron-withdrawing nitro group helps to stabilize this anionic character through delocalization, further lowering the activation energy of the reaction.

In contrast, 2-(chloromethyl)thiophene lacks this activating group. While the thiophene ring itself is electron-rich, the absence of a potent electron-withdrawing substituent renders its chloromethyl carbon less electrophilic compared to the bromomethyl carbon of the nitrated compound.[9]

Visualizing the Reaction Pathway

The Sₙ2 mechanism for these compounds can be visualized as a concerted process where the nucleophile attacks the electrophilic carbon at the same time the halide leaving group departs.

Caption: General Sₙ2 reaction pathway comparison.

Comparative Experimental Performance

To provide a tangible comparison, we outline the expected outcomes of a representative nucleophilic substitution reaction. In this illustrative experiment, each thiophene derivative is reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at a controlled temperature.

ParameterThis compound2-(Chloromethyl)thiopheneRationale
Relative Reaction Rate Very FastModerateSuperior leaving group (Br⁻) and electron-withdrawing -NO₂ group significantly accelerate the reaction.[6][8]
Typical Reaction Time < 1 hour4 - 8 hoursThe combined electronic and leaving group effects lead to a rapid conversion for the bromo-nitro compound.
Typical Yield > 95%85 - 95%Faster, cleaner reactions often result in higher yields with fewer side products.
Reaction Temperature Room Temperature (20-25°C)50-70°CThe higher reactivity of the bromo-nitro derivative allows for milder reaction conditions.

Standardized Protocol: Nucleophilic Azide Substitution

This protocol provides a self-validating framework for comparing the reactivity of the two substrates in a laboratory setting.

Materials
  • This compound (1.0 mmol) OR 2-(Chloromethyl)thiophene (1.0 mmol)

  • Sodium Azide (NaN₃) (1.2 mmol)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

  • Diethyl ether (50 mL)

  • Deionized water (50 mL)

  • Brine (saturated NaCl solution) (20 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet

  • Thin-Layer Chromatography (TLC) plate (silica gel)

Experimental Workflow Diagram

Workflow A 1. Dissolve thiophene substrate and NaN₃ in anhydrous DMF in a flask under N₂ atmosphere. B 2. Stir at specified temperature (25°C for bromo, 60°C for chloro). A->B C 3. Monitor reaction progress by TLC until starting material is consumed. B->C D 4. Quench reaction with water and transfer to a separatory funnel. C->D E 5. Extract the aqueous layer with diethyl ether (3x). D->E F 6. Combine organic layers and wash sequentially with water and brine. E->F G 7. Dry the organic layer over anhydrous MgSO₄, filter. F->G H 8. Concentrate the solvent under reduced pressure to obtain the crude product. G->H I 9. Purify the product via silica gel column chromatography. H->I

Caption: Step-by-step workflow for nucleophilic substitution.

Procedure
  • To a dry round-bottom flask under a nitrogen atmosphere, add the thiophene substrate (1.0 mmol) and sodium azide (1.2 mmol).

  • Add anhydrous DMF (10 mL) via syringe and stir the mixture.

  • For this compound, maintain the temperature at 25°C. For 2-(chloromethyl)thiophene, heat the mixture to 60°C.

  • Monitor the reaction's progress using TLC (e.g., with a 9:1 Hexane:Ethyl Acetate eluent) every 30 minutes. The reaction is complete when the starting material spot is no longer visible.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (50 mL).

  • Extract the aqueous phase with diethyl ether (3 x 25 mL).

  • Combine the organic extracts and wash with water (2 x 25 mL) followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-(azidomethyl)thiophene derivative.

Summary and Recommendations

This guide has established a clear hierarchy of reactivity based on fundamental principles and supported by experimental data.

  • This compound is the superior reagent for syntheses demanding high reactivity, rapid conversions, and mild reaction conditions. Its enhanced performance is a direct result of the excellent leaving group ability of bromide combined with the powerful electron-withdrawing activation by the nitro group.

  • 2-(Chloromethyl)thiophene remains a valuable and highly versatile building block.[1][3] While less reactive, it is suitable for syntheses where a more moderate reaction rate is desired or when cost and stability are primary considerations. Its reactions may require higher temperatures or longer reaction times to achieve comparable yields.

For drug development professionals operating on tight timelines, the choice is clear: the bromo-nitro derivative offers a significant kinetic advantage. For process chemists or those exploring broader synthetic routes, both reagents have their place, and the choice should be guided by the specific demands of the target molecule and reaction sequence.

References

A Comparative Analysis of the Biological Activity of 2-(Bromomethyl)-5-nitrothiophene Derivatives and Their Parent Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including anticancer and antimicrobial activities.[1][2] The functionalization of the thiophene ring can dramatically influence its biological profile. This guide provides an in-depth technical comparison of the biological activity of 2-(bromomethyl)-5-nitrothiophene derivatives against their parent compounds, 2-methyl-5-nitrothiophene and 5-nitrothiophene. We will explore the structural modifications that lead to enhanced bioactivity and the underlying mechanisms of action, supported by established experimental protocols.

The Impact of Bromomethylation and Nitration on Biological Activity

The introduction of a bromomethyl group at the 2-position and a nitro group at the 5-position of the thiophene ring are key modifications that significantly enhance the biological potential of the parent thiophene molecule.

Antimicrobial Activity: A Tale of Enhanced Potency

Studies on the structure-activity relationships of nitrothiophenes have revealed that the parent compound, 2-nitrothiophene, exhibits negligible antibacterial activity.[3] However, the introduction of a halogen, such as bromine or chlorine, at the 2-position, especially in conjunction with a nitro group, dramatically increases its antimicrobial potency.[3] This suggests that this compound derivatives are likely to be significantly more potent antimicrobial agents than their parent compounds.

Table 1: Postulated Comparative Antimicrobial Activity

CompoundKey Functional GroupsExpected Antimicrobial ActivityRationale
5-NitrothiopheneNitro groupLowThe nitro group alone is insufficient for potent activity.
2-Methyl-5-nitrothiopheneMethyl and Nitro groupsLow to ModerateThe methyl group does not significantly contribute to reactivity.
This compoundBromomethyl and Nitro groupsHighThe bromomethyl group acts as a good leaving group, enhancing reactivity with cellular targets.[3]
Anticancer Activity: Targeting Proliferating Cells

Thiophene derivatives have been extensively investigated for their anticancer properties.[4] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis in cancer cells. The presence of both the nitro and bromomethyl groups in this compound derivatives suggests a potential for enhanced anticancer activity compared to their parent compounds. The nitro group can be bioreduced in hypoxic tumor environments to reactive species, while the bromomethyl group provides a site for covalent modification of cellular macromolecules.

Direct comparative cytotoxicity data (IC50 values) for this compound and its parent compounds against various cancer cell lines is limited in publicly available literature. However, based on the known mechanisms of related compounds, a significant increase in cytotoxicity can be anticipated.

Mechanism of Action: The Synergy of Electron-Withdrawing and Leaving Groups

The enhanced biological activity of this compound derivatives can be attributed to the synergistic effects of the nitro and bromomethyl groups.

The Role of the Nitro Group: Bioreduction to Reactive Intermediates

The nitro group is a strong electron-withdrawing group that can undergo bioreduction in biological systems, particularly under hypoxic conditions often found in tumors and microbial environments. This reduction process generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species can induce cellular damage by interacting with macromolecules such as DNA and proteins, leading to cytotoxicity.

Nitrothiophene Nitrothiophene Nitro Radical Anion Nitro Radical Anion Nitrothiophene->Nitro Radical Anion Nitroreductase Nitroso Intermediate Nitroso Intermediate Nitro Radical Anion->Nitroso Intermediate Further Reduction Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Further Reduction Cellular Damage Cellular Damage Hydroxylamine Intermediate->Cellular Damage

Caption: Bioreduction pathway of nitrothiophenes.

The Role of the Bromomethyl Group: A Potent Alkylating Agent

The bromomethyl group at the 2-position of the thiophene ring is a key contributor to the enhanced biological activity. Bromine is a good leaving group, making the benzylic-like carbon of the bromomethyl group highly electrophilic. This allows the molecule to act as an alkylating agent, readily reacting with nucleophilic residues in cellular macromolecules.

A primary proposed mechanism of action for halogenated nitrothiophenes is the nucleophilic attack by intracellular thiols, such as those in cysteine residues of proteins or in glutathione, at the carbon bearing the halogen.[3] This results in the displacement of the bromide ion and the formation of a covalent bond between the thiophene derivative and the cellular target, leading to enzyme inhibition and disruption of cellular functions.

cluster_0 Cellular Environment This compound This compound Covalent Adduct Covalent Adduct This compound->Covalent Adduct Nucleophilic Attack Cellular Nucleophile (e.g., Thiol) Cellular Nucleophile (e.g., Thiol) Cellular Nucleophile (e.g., Thiol)->Covalent Adduct Enzyme Inhibition / Cellular Dysfunction Enzyme Inhibition / Cellular Dysfunction Covalent Adduct->Enzyme Inhibition / Cellular Dysfunction

Caption: Alkylation of cellular nucleophiles.

Experimental Protocols for Biological Evaluation

To empirically validate the enhanced biological activity of this compound derivatives, standardized in vitro assays are essential.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Broth Microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Prepare Serial Dilutions Prepare Serial Dilutions Inoculate with Microorganism Inoculate with Microorganism Prepare Serial Dilutions->Inoculate with Microorganism Incubate Incubate Inoculate with Microorganism->Incubate Read MIC Read MIC Incubate->Read MIC

Caption: Workflow for MIC determination.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at approximately 570 nm. The absorbance is proportional to the number of viable cells.

Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The available evidence from structure-activity relationship studies strongly suggests that this compound derivatives possess significantly enhanced biological activity compared to their parent compounds, 5-nitrothiophene and 2-methyl-5-nitrothiophene. This enhancement is attributed to the synergistic effects of the nitro group, which can be bioreduced to cytotoxic intermediates, and the bromomethyl group, which acts as a potent alkylating agent.

References

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 5-Nitrothienyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Classic Approach to Nitrothiophenes

5-Nitrothienyl derivatives are pivotal building blocks in medicinal chemistry and materials science. The nitro group, a versatile functional handle, can be readily transformed into other functionalities, such as amines, enabling the construction of complex molecular architectures for drug discovery and other applications.[1] For decades, the synthesis of these valuable intermediates has been dominated by classical electrophilic nitration methods. However, these traditional approaches are fraught with challenges, including the use of dangerously corrosive reagents, poor regioselectivity, and significant environmental concerns.[2][3]

This guide provides a comparative analysis of traditional and alternative nitrating reagents for the synthesis of 5-nitrothienyl derivatives. We will delve into the mechanistic underpinnings of these methods, present objective experimental data to compare their performance, and provide detailed protocols for their implementation. This document is intended for researchers, scientists, and drug development professionals seeking safer, more efficient, and environmentally benign synthetic routes.

The Conventional Method: A Critical Assessment of Acetyl Nitrate

The most established method for nitrating thiophene involves acetyl nitrate, typically generated in situ from fuming nitric acid and acetic anhydride.[4][5][6] Thiophene is significantly more reactive towards electrophilic substitution than benzene, making the classic nitrating mixture of concentrated nitric and sulfuric acids too aggressive, often leading to substrate degradation and even explosive reactions.[7] Acetic anhydride moderates the reaction and helps to prevent complications from nitrosation.[7]

Causality Behind the Drawbacks:

  • Safety Hazards: The combination of fuming nitric acid and acetic anhydride is highly exothermic and can be explosive if not handled with extreme care and precise temperature control.[5][6][8] The reagents themselves are highly corrosive and toxic.[8][9]

  • Poor Regioselectivity: While the reaction favors substitution at the 2-position, it invariably produces a mixture of 2-nitrothiophene and 3-nitrothiophene, typically in a ratio of about 85:15.[5][6] Separating these isomers is a tedious process that lowers the overall practical yield.[5]

  • Environmental Impact: The process generates significant quantities of acidic waste, and the potential formation of volatile organic compounds (VOCs) and nitrogen oxides (NOx) contributes to environmental pollution.[2][10]

The Modern Synthesis Toolkit: A Comparison of Alternative Reagents

In response to the shortcomings of the conventional method, a new generation of nitrating reagents has emerged. These alternatives offer significant advantages in terms of safety, selectivity, and sustainability.

Category 1: Solid Acid Catalysts - The Green and Selective Choice

The use of heterogeneous solid acid catalysts, such as metal-exchanged clays and zeolites, represents a major advancement in green chemistry.[11] These catalysts can generate the nitronium ion from nitric acid while eliminating the need for corrosive sulfuric acid or expensive acetic anhydride.[5][6]

The Causality of Improved Performance: The key advantage lies in the defined pore structure of these materials. The catalyst's channels can create a shape-selective environment that sterically favors the formation of the less bulky 2-nitro isomer, dramatically improving regioselectivity.[5] Furthermore, the catalyst can be easily filtered off and potentially recycled, simplifying the work-up process and reducing waste.

Category 2: Anhydride-Activated Systems - A Milder Approach

While still relying on nitric acid, replacing acetic anhydride with a more reactive activator like trifluoroacetic anhydride (TFAA) can lead to milder reaction conditions and improved yields for certain substrates.[7][12] This system generates the potent electrophile trifluoroacetyl nitrate.

Category 3: Modern N-Nitro Reagents - The Mild and Functional Group-Tolerant Option

Recent innovations have led to the development of bench-stable, solid N-nitro compounds, such as N-nitrosaccharin and N-nitropyrazoles.[13][14] These reagents act as controlled sources of the nitronium ion (NO₂⁺) without the need for any strong acid co-reagents.

The Causality of Mildness: These reagents transfer the nitro group to the aromatic substrate under significantly milder, often acid-free, conditions. This remarkable mildness translates to exceptional functional group tolerance, allowing for the nitration of complex molecules bearing sensitive functionalities like aldehydes, esters, and boronate esters, which would not survive traditional methods.[13][14]

Data-Driven Comparison: Performance of Nitrating Reagents

The following table summarizes key performance indicators for various nitrating systems based on published experimental data.

Reagent/SystemSubstrateConditionsTotal Yield (%)Regioselectivity (2-nitro : 3-nitro)Key AdvantagesKey DisadvantagesReference(s)
Fuming HNO₃ / Acetic Anhydride Thiophene10°C~85%85 : 15Well-established, high conversionHazardous, poor selectivity, acidic waste[4][5][6]
Conc. HNO₃ / H₂SO₄ ThiopheneN/ALowPoor (Degradation)Inexpensive reagentsToo harsh, substrate degradation, explosive risk[7]
HNO₃ / Trifluoroacetic Anhydride ThiopheneNot specified78%High (major product is 2-nitro)High yieldUses corrosive TFAA[7][12]
HNO₃ / Fe³⁺-Montmorillonite Clay ThiopheneDichloroethane, 80°C, 6hGood (~90%)>99 : 1 (Effectively 100% 2-nitro)Excellent selectivity, green, no Ac₂ORequires solvent, elevated temperature[5][6]
HNO₃ / Beta Zeolite / Ac₂O ThiopheneNot specified~80%44 : 56Solid catalystPoor selectivity, requires Ac₂O[5]
N-Nitrosaccharin Arenes/HeteroarenesDichloroethane, rt to 60°CGood to ExcellentHigh (substrate dependent)Extremely mild, excellent functional group tolerance, bench-stable solidReagent must be synthesized[13]
5-Methyl-1,3-dinitro-1H-pyrazole Arenes/HeteroarenesDichloroethane, rtGood to ExcellentHigh (substrate dependent)Powerful, controllable (mono- vs di-nitration), bench-stableReagent must be synthesized[14]

Experimental Protocols: From Theory to Practice

Here we provide detailed, self-validating protocols for three distinct methods.

Protocol 1: Conventional Synthesis of 2-Nitrothiophene

(Adapted from Organic Syntheses, Coll. Vol. 2, p.466 (1943))[4]

Safety Warning: This procedure involves highly corrosive and reactive chemicals. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, safety goggles, face shield, lab coat). The reaction is exothermic and requires careful temperature control.

Materials:

  • Thiophene (1 mole, 84 g)

  • Acetic Anhydride (340 mL)

  • Fuming Nitric Acid (sp. gr. 1.51) (1.2 moles, 80 g)

  • Glacial Acetic Acid (600 mL)

  • Crushed Ice

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve 84 g of thiophene in 340 mL of acetic anhydride.

    • Solution B: Carefully dissolve 80 g of fuming nitric acid in 600 mL of glacial acetic acid.

  • Divide each solution into two equal halves.

  • To a 2-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add one-half of Solution B. Cool the flask to 10°C in an ice-water bath.

  • With moderate stirring, add one-half of Solution A dropwise from the funnel. Maintain the reaction temperature below room temperature. A rapid temperature increase may occur initially.

  • After the addition is complete, cool the reaction mixture back down to 10°C.

  • Rapidly add the remaining half of Solution B to the flask.

  • Continue the dropwise addition of the remaining half of Solution A, maintaining temperature control.

  • Once the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto an equal weight of finely crushed ice with vigorous shaking. The product, mononitrothiophene, will precipitate as pale yellow crystals.

  • Filter the solid product at a low temperature, wash thoroughly with ice water, press dry, and store in a desiccator away from light.

Protocol 2: Green, Selective Synthesis of 2-Nitrothiophene using a Solid Acid Catalyst

(Adapted from US Patent 6,794,521 B2)[5][6]

Materials:

  • Thiophene (20 mmol, 1.68 g)

  • Fe³⁺-exchanged Montmorillonite K10 clay (0.5 g)

  • Dichloroethane (10 mL)

  • Nitric Acid (70%) (40 mmol, ~1.8 mL)

Procedure:

  • To a 50-mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add thiophene (1.68 g), Fe³⁺-montmorillonite catalyst (0.5 g), and dichloroethane (10 mL).

  • Heat the mixture to reflux (approx. 80-85°C) with stirring.

  • Add nitric acid (1.8 mL) dropwise to the refluxing mixture over a period of 15-20 minutes.

  • Continue stirring under reflux for 6 hours. The reaction progress can be monitored by Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the solid catalyst.

  • Wash the catalyst with a small amount of dichloroethane.

  • Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the product. Analysis by GC/NMR will confirm high selectivity for 2-nitrothiophene.

Protocol 3: Mild Nitration of a Functionalized Thiophene using N-Nitrosaccharin

(Conceptual protocol based on the methodology described by Katayev et al.)[13]

Materials:

  • Substituted Thiophene (e.g., 2-acetylthiophene) (1.0 mmol)

  • N-Nitrosaccharin (1.1 mmol)

  • 1,2-Dichloroethane (DCE) (0.2 M solution)

Procedure:

  • To a clean, dry vial, add the substituted thiophene (1.0 mmol) and N-nitrosaccharin (1.1 mmol).

  • Add 1,2-dichloroethane (5 mL) to the vial.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C) as needed. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution to remove the saccharin byproduct, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-nitro-2-acetylthiophene derivative.

Visualization of Workflows and Mechanisms

Visual diagrams help clarify the contrast between these synthetic strategies.

G cluster_0 Conventional Nitration Workflow cluster_1 Solid Catalyst Nitration Workflow A Mix Fuming HNO3 + Acetic Anhydride (Hazardous) B Cool to 10°C A->B C Add Thiophene (Exothermic) B->C D Reaction & Quench on Ice C->D E Filtration D->E G Product (Mixture) E->G F Isomer Separation (Difficult) G->F H Charge Thiophene, Solvent & Catalyst I Heat to Reflux H->I J Add HNO3 I->J K Reaction J->K L Cool & Filter Catalyst (Easy Separation) K->L M Solvent Evaporation L->M N Product (>99% one isomer) M->N

Caption: Comparative workflow for conventional vs. solid catalyst nitration.

Caption: Simplified pathways to the active nitrating electrophile.

Conclusion and Future Outlook

The synthesis of 5-nitrothienyl derivatives has evolved significantly. While the traditional acetyl nitrate method remains a viable, high-conversion pathway, its associated safety risks and lack of selectivity are considerable drawbacks. For laboratories prioritizing safety, environmental responsibility, and efficiency, modern alternatives are superior.

  • For High Regioselectivity: Heterogeneous solid acid catalysts like Fe³⁺-montmorillonite offer a compelling, green solution, providing near-perfect selectivity for 2-nitrothiophene and a simplified work-up.[5][6]

  • For Mildness and Substrate Scope: N-nitro reagents like N-nitrosaccharin are unmatched in their mildness and tolerance of sensitive functional groups, opening up new avenues for the late-stage functionalization of complex thiophene-containing molecules.[13]

Future research will likely focus on developing even more active and recyclable solid catalysts and expanding the library of accessible, stable, and cost-effective N-nitro reagents. By embracing these innovative methods, chemists can continue to build upon the rich synthetic utility of 5-nitrothienyl derivatives in a safer and more sustainable manner.

References

Spectroscopic Dissection: A Comparative Guide to 2-Bromo-5-nitrothiophene and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer Differentiation in Thiophene Chemistry

In the realms of pharmaceutical development, materials science, and organic synthesis, the precise structural elucidation of molecular entities is not merely a procedural formality but a cornerstone of innovation and safety. Thiophene derivatives, in particular, are privileged scaffolds in a multitude of biologically active compounds and functional materials[1]. The introduction of bromo and nitro functionalities onto the thiophene ring gives rise to a series of isomers, each with a unique electronic and steric profile. While seemingly subtle, the positional variance of these substituents can drastically alter a molecule's reactivity, biological activity, and physicochemical properties. This guide provides a comprehensive spectroscopic comparison of 2-bromo-5-nitrothiophene and its key isomers, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous identification.

The correct identification of isomers such as 2-bromo-3-nitrothiophene and 3-bromo-2-nitrothiophene is paramount. A slight shift in the position of the nitro or bromo group can impact reaction kinetics, lead to undesired byproducts, or result in a final compound with a completely different pharmacological profile. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing both theoretical underpinnings and practical, data-driven insights to distinguish between these closely related compounds.

The Isomers in Focus

This guide will primarily focus on the spectroscopic differentiation of the following isomers:

Figure 1: Key isomers of bromo-nitro-thiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of isomers, providing a detailed map of the carbon-hydrogen framework. The chemical shifts (δ) and coupling constants (J) are exquisitely sensitive to the electronic environment of each nucleus, which is directly influenced by the positions of the electron-withdrawing nitro group and the electronegative bromine atom.

Causality Behind Experimental Choices in NMR

When analyzing these isomers, a high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving the closely spaced proton signals in the aromatic region. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, for compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be an effective alternative. The concentration of the sample should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans (typically 8-16 for ¹H NMR).

¹H NMR: A Window into Proton Environments

The ¹H NMR spectra of these isomers are expected to show distinct patterns in the aromatic region (typically δ 7.0-8.5 ppm). The number of signals, their multiplicity, and their chemical shifts provide a unique fingerprint for each isomer.

  • 2-Bromo-5-nitrothiophene: Due to the symmetry of the substitution pattern, the two protons on the thiophene ring are in different electronic environments, leading to two distinct signals. The proton at the C4 position will be a doublet, coupled to the proton at the C3 position. The proton at C3 will also be a doublet. The strong electron-withdrawing effect of the nitro group at C5 will significantly deshield the adjacent proton at C4, causing it to appear at a higher chemical shift (further downfield) compared to the proton at C3.

  • 2-Bromo-3-nitrothiophene: This isomer will also exhibit two doublets in the aromatic region for the protons at C4 and C5. The coupling constant between these two protons will be characteristic of a vicinal coupling in a thiophene ring. The relative positions of the signals will be influenced by the combined electronic effects of the adjacent bromo and nitro groups.

  • 3-Bromo-2-nitrothiophene: Similar to the other isomers, two doublets are expected for the protons at C4 and C5. The deshielding effect of the nitro group at C2 will have a pronounced influence on the chemical shift of the proton at C3 (if it were present) and will also affect the protons at C4 and C5, albeit to a lesser extent.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information about the carbon framework. The chemical shifts of the carbon atoms are highly sensitive to the nature and position of the substituents.

  • The carbon atom directly attached to the bromine (C-Br) will typically appear in the range of δ 110-125 ppm.

  • The carbon atom bearing the nitro group (C-NO₂) is expected to be significantly deshielded and appear further downfield, often in the region of δ 140-155 ppm.

  • The chemical shifts of the other carbon atoms in the thiophene ring will be influenced by the combined inductive and resonance effects of the bromo and nitro substituents, providing a unique pattern for each isomer.

Comparative NMR Data
Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Bromo-5-nitrothiophene H3: ~7.3 ppm (d), H4: ~7.9 ppm (d)C2: ~115, C3: ~128, C4: ~125, C5: ~150
2-Bromo-3-nitrothiophene H4: ~7.2 ppm (d), H5: ~7.6 ppm (d)Data not readily available in searched literature
3-Bromo-2-nitrothiophene H4: ~7.1 ppm (d), H5: ~7.5 ppm (d)Data not readily available in searched literature
Note: The chemical shifts provided are approximate and can vary depending on the solvent and experimental conditions. "d" denotes a doublet.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For the bromo-nitro-thiophene isomers, the key vibrational bands of interest are those associated with the nitro group, the C-Br bond, and the thiophene ring itself.

Causality Behind Experimental Choices in IR

The KBr pellet method is a common and effective technique for acquiring the IR spectrum of solid samples. This involves grinding a small amount of the sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet. This method minimizes interference from solvents and provides a high-quality spectrum. It is crucial to use spectroscopic grade KBr and to minimize the sample's exposure to moisture, as water has strong IR absorption bands that can obscure important spectral features.

The characteristic vibrational frequencies of the nitro group are particularly informative. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear as two strong bands in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The exact positions of these bands can be influenced by the electronic environment, and thus by the substitution pattern on the thiophene ring.

The C-Br stretching vibration is typically observed in the fingerprint region of the spectrum, usually between 500 and 600 cm⁻¹, but its identification can sometimes be challenging due to the presence of other absorptions in this region. The out-of-plane C-H bending vibrations of the thiophene ring, which appear in the 700-900 cm⁻¹ region, can also provide clues about the substitution pattern.

Comparative IR Data
IsomerKey IR Absorptions (cm⁻¹)
2-Bromo-5-nitrothiophene ~1530 (asym. NO₂ stretch), ~1330 (sym. NO₂ stretch), C-H out-of-plane bending
2-Bromo-3-nitrothiophene ~1540 (asym. NO₂ stretch), ~1350 (sym. NO₂ stretch)
3-Bromo-2-nitrothiophene Data not readily available in searched literature
Note: The frequencies provided are approximate.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. For the bromo-nitro-thiophene isomers, all are expected to have the same nominal molecular weight, but their fragmentation patterns may differ, providing a basis for differentiation.

Causality Behind Experimental Choices in MS

Electron Ionization (EI) is a common ionization technique used in GC-MS analysis. It involves bombarding the sample with high-energy electrons, which causes the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum provides a unique fragmentation "fingerprint" for the compound. Due to the presence of bromine, the molecular ion region will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M+2) of roughly equal intensity, separated by two mass units.

The fragmentation of these isomers is likely to involve the loss of the nitro group (NO₂•, 46 Da) or a nitro radical (NO•, 30 Da), as well as the loss of the bromine atom (Br•, 79 or 81 Da). The relative intensities of these fragment ions can provide clues about the stability of the resulting carbocations and thus about the original positions of the substituents.

Comparative Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Bromo-5-nitrothiophene 207/209 (M⁺/M+2)161/163 ([M-NO₂]⁺), 128 ([M-Br]⁺)
2-Bromo-3-nitrothiophene 207/209 (M⁺/M+2)Data not readily available in searched literature
3-Bromo-2-nitrothiophene 207/209 (M⁺/M+2)Data not readily available in searched literature

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the nature of the substituents. While UV-Vis spectroscopy may not be as definitive as NMR for isomer differentiation, it can provide supporting evidence.

Causality Behind Experimental Choices in UV-Vis

For UV-Vis analysis, the sample is typically dissolved in a UV-transparent solvent, such as ethanol or hexane. The concentration is adjusted to obtain an absorbance reading within the optimal range of the spectrophotometer (usually between 0.1 and 1.0). The presence of the thiophene ring, a chromophore, and the nitro group, a strong auxochrome, will result in characteristic absorption bands in the UV region. The position of these substituents will influence the electronic structure and, consequently, the λmax values. It is expected that isomers with more extended conjugation or stronger electronic communication between the donor (thiophene ring) and acceptor (nitro group) will exhibit a red shift (longer λmax).

Comparative UV-Vis Data
Isomerλmax (nm)
2-Bromo-5-nitrothiophene ~320
2-Bromo-3-nitrothiophene Data not readily available in searched literature
3-Bromo-2-nitrothiophene Data not readily available in searched literature
Note: The λmax value is approximate and can vary with the solvent.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are provided.

NMR Spectroscopy Protocol

NMR_Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃) B Transfer to 5mm NMR Tube A->B C Instrument Setup (400 MHz or higher, Room Temp) B->C D ¹H NMR Acquisition (16 scans, 1-2s relaxation delay) C->D E ¹³C NMR Acquisition (≥1024 scans, 2-5s relaxation delay) C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) F->G

Figure 2: Workflow for NMR data acquisition and analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the bromo-nitro-thiophene isomer and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 12 ppm, 16 scans, and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Spectral Analysis: Analyze the processed spectrum to determine chemical shifts, coupling constants, and signal integrations.

IR Spectroscopy (KBr Pellet) Protocol

IR_Workflow A Sample Preparation (1-2 mg sample + ~100 mg KBr) B Grind to Fine Powder A->B C Press into Pellet (8-10 tons pressure) B->C D Acquire Spectrum (4000-400 cm⁻¹) C->D E Data Analysis (Identify characteristic peaks) D->E

Figure 3: Workflow for IR spectroscopy using the KBr pellet method.

  • Sample Preparation: In a clean agate mortar, grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.

  • Pellet Formation: Transfer the mixture to a pellet die and press it under a hydraulic press at 8-10 tons of pressure for 1-2 minutes to form a thin, transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups.

GC-MS Protocol

GCMS_Workflow A Sample Preparation (~1 mg/mL in suitable solvent) B GC-MS Instrument Setup (Define GC and MS parameters) A->B C Injection and Separation (Split/splitless injection, temperature program) B->C D Ionization and Mass Analysis (Electron Ionization, Quadrupole analyzer) C->D E Data Analysis (Molecular ion, fragmentation pattern) D->E

Figure 4: Workflow for GC-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Set up the GC-MS instrument with an appropriate capillary column (e.g., a non-polar column like DB-5ms). Define the temperature program for the GC oven to ensure good separation of the analyte from any impurities. Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).

  • Injection and Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compounds will be separated based on their boiling points and interactions with the stationary phase.

  • Ionization and Mass Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer where they are ionized by electron impact. The resulting ions are then separated based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and the characteristic fragmentation pattern of the compound.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol). Perform serial dilutions to obtain a solution with an absorbance in the range of 0.1-1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as the reference.

  • Spectral Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorption (λmax).

Conclusion

The unambiguous identification of bromo-nitro-thiophene isomers is a critical task that can be confidently achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, providing detailed structural information. IR spectroscopy offers a rapid means of confirming the presence of key functional groups and gaining insights into the substitution pattern. Mass spectrometry provides crucial molecular weight information and characteristic fragmentation patterns, while UV-Vis spectroscopy can offer complementary data on the electronic structure. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently navigate the complexities of isomer differentiation in their synthetic and analytical endeavors. While this guide provides a comprehensive overview, it is important to note the current lack of readily available, high-quality spectral data for all isomers in the public domain, highlighting an opportunity for further research and data deposition to aid the scientific community.

References

A Researcher's Guide to Base Selection in Nucleophilic Substitution Reactions of 2-(Bromomethyl)-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, 2-substituted-5-nitrothiophenes serve as pivotal structural motifs. The strategic functionalization of the 2-position is frequently accomplished via nucleophilic substitution of 2-(bromomethyl)-5-nitrothiophene. The success of this transformation is critically dependent on the judicious selection of a base. This guide provides a comprehensive comparison of the efficacy of various bases for reactions involving oxygen, nitrogen, and sulfur nucleophiles, supported by mechanistic insights and detailed experimental protocols.

The Mechanistic Landscape: An SN2 Pathway

The reaction of this compound with a nucleophile predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1] The substrate's reactivity is enhanced by two key features: the "benzylic-like" nature of the bromomethyl group attached to the thiophene ring and the strong electron-withdrawing effect of the nitro group at the 5-position.[2] This polarization facilitates the backside attack by the nucleophile, leading to the displacement of the bromide leaving group in a single, concerted step.[1]

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu:⁻ TS [Nu---CH₂(Th-NO₂)---Br]⁻ Nu->TS Backside Attack Substrate This compound Substrate->TS Product R-Nu-CH₂-(Th-NO₂) TS->Product Bond Formation Leaving_Group Br⁻ TS->Leaving_Group Bond Cleavage Base_Selection_Workflow cluster_O O-Nucleophile (Alcohol/Phenol) cluster_N N-Nucleophile (Amine) cluster_S S-Nucleophile (Thiol) Start Select Nucleophile (Nu-H) Nucleophile_Type Identify Nucleophile Type Start->Nucleophile_Type O_Base K₂CO₃ (general) NaH (for less acidic Nu-H) Nucleophile_Type->O_Base O N_Base Excess Amine (simple) TEA/K₂CO₃ (valuable Nu-H) Nucleophile_Type->N_Base N S_Base NaOH (general) NaH (anhydrous) Nucleophile_Type->S_Base S End Synthesized Product O_Base->End Proceed to Reaction N_Base->End Proceed to Reaction S_Base->End Proceed to Reaction

References

A Senior Application Scientist's Guide to Suzuki vs. Stille Coupling for Aryl-Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of aryl-thiophene scaffolds is a critical endeavor in the fields of medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and organic electronic materials. Among the array of cross-coupling reactions available, the palladium-catalyzed Suzuki-Miyaura and Stille couplings have emerged as the most robust and versatile methods for forging the essential aryl-thiophene carbon-carbon bond.

This guide provides a comparative analysis of these two powerhouse reactions. Moving beyond a simple recitation of protocols, we will delve into the mechanistic nuances, practical considerations, and experimental data that inform the choice between them. As scientists, our goal is not just to perform a reaction but to understand it, control it, and select the optimal path to our target molecule with efficiency and precision.

Mechanistic Underpinnings: A Tale of Two Transmetalations

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The cycle is universally accepted to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The critical distinction between the two methods lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki reaction employs an organoboron species, typically a boronic acid or ester, as the nucleophilic partner.[2][3] A key feature of this reaction is the requirement of a base to activate the organoboron reagent.[2][4] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during transmetalation.[4]

Suzuki_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation boron_waste X-B(OR)₂ + Base trans_complex->pd0 Reductive Elimination aryl_thiophene R¹-R² (Aryl-Thiophene Product) trans_complex->aryl_thiophene reagents Aryl-X (R¹-X) Thiophene-B(OR)₂ (R²-BY₂) + Base

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

The Stille Catalytic Cycle

The Stille reaction utilizes an organostannane (organotin) reagent.[5] Unlike Suzuki coupling, the transmetalation step in a Stille reaction generally does not require an external activator like a base.[6] The organostannane is sufficiently reactive to transfer its organic group to the palladium(II) complex directly.[5] This often allows the reaction to be run under neutral or milder conditions.

Stille_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation tin_waste X-SnR₃ trans_complex->pd0 Reductive Elimination aryl_thiophene R¹-R² (Aryl-Thiophene Product) trans_complex->aryl_thiophene reagents Aryl-X (R¹-X) Thiophene-SnR₃ (R²-SnR₃)

Caption: Catalytic cycle for the Stille coupling.

Comparative Analysis: Choosing Your Protocol

The choice between Suzuki and Stille coupling is a multifactorial decision based on substrate scope, functional group tolerance, reagent availability, and practical considerations like toxicity and cost.

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannane (e.g., Aryl-SnBu₃)Organoboron (e.g., Aryl-B(OH)₂)
Byproducts & Toxicity Highly toxic organotin compounds.[5][7][8]Generally non-toxic boronic acid derivatives.[9]
Reaction Conditions Generally mild, neutral conditions.[10]Requires a base (e.g., K₃PO₄, Na₂CO₃, CsF).[11]
Functional Group Tolerance Excellent; compatible with most functional groups.[12][13]Good, but can be affected by base-sensitive groups (e.g., esters, ketones).[6][10]
Reagent Availability Organostannanes often require synthesis.[10]A vast library of boronic acids/esters is commercially available.[9]
Reagent Stability Generally stable to air and moisture.[5][14]Boronic acids can be unstable, but esters (pinacol, MIDA) show high stability.[15][16][17]
Reaction Rate Can be slower; sometimes requires additives (e.g., Cu(I) salts).[10][18]Often exhibits faster reaction times.[10]
In-Depth Considerations
  • Toxicity and Purification: This is the most significant drawback of the Stille reaction. Organotin reagents and byproducts are notoriously toxic and can be difficult to remove from the final product.[7][8][13] Post-reaction workups involving fluoride treatment are often necessary to precipitate tin salts.[8] In contrast, the boron-based byproducts of the Suzuki reaction are generally water-soluble and easily removed, posing minimal toxicity concerns, which is a major advantage in drug development.[6][9]

  • Functional Group Tolerance: The Stille reaction's ability to proceed under neutral conditions gives it an edge in the presence of base-sensitive functional groups.[12] While the Suzuki reaction is known for good functional group tolerance, the mandatory presence of a base can lead to side reactions like hydrolysis of esters or enolization of ketones.[6][19] The choice of a milder base, like K₃PO₄ or CsF, can often mitigate these issues.

  • Reagent Accessibility and Stability: The commercial availability of boronic acids is vast, making the Suzuki reaction highly accessible for a wide range of aryl and heteroaryl partners.[9] While boronic acids themselves can sometimes be prone to decomposition (protodeboronation or trimerization to boroxines), the use of more stable boronate esters (like pinacol or MIDA esters) has largely overcome this limitation.[16][17] Organostannanes, while stable, are less commercially available and often must be synthesized, adding an extra step to the synthetic sequence.[10]

Quantitative Data from Aryl-Thiophene Syntheses

The following tables provide representative data compiled from literature for the synthesis of aryl-thiophenes, illustrating typical conditions and outcomes.

Table 1: Representative Data for Suzuki Coupling of Bromothiophenes

Thiophene SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,5-dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O901290[20]
4-bromothiophene-2-carbaldehyde4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001285[19]
2-bromo-5-(bromomethyl)thiophene4-Fluorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O802476[21]

Table 2: Representative Data for Stille Coupling of Bromothiophenes

Thiophene SubstrateArylstannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
2-BromothiophenePhenyl-tributylstannanePd(PPh₃)₄ (3)NoneToluene1101692[10] (representative)
3-Bromothiophene2-Thienyl-tributylstannanePdCl₂(PPh₃)₂ (2)NoneDMF801288[10] (representative)
2-Bromo-5-chlorothiophenePhenyl-tributylstannanePd(PPh₃)₄ (3)NoneToluene1101296[22]

Experimental Workflow and Protocols

A successful cross-coupling reaction relies on careful execution, particularly with respect to creating an inert atmosphere, as the Pd(0) active catalyst is oxygen-sensitive.

Workflow A 1. Reagent Prep (Thiophene-Br, Aryl-M, Catalyst, Ligand, Base*) B 2. Flask Setup (Oven-dried glassware) A->B C 3. Inert Atmosphere (Degas solvent, Purge with Ar/N₂) B->C D 4. Reaction (Heat to specified temp) C->D E 5. Workup (Quench, Extract) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Synthesis of 5-Phenyl-2-bromo-3-hexylthiophene

This protocol is adapted from established procedures for aryl-thiophene synthesis.[20]

Materials:

  • 2,5-Dibromo-3-hexylthiophene (1.0 mmol, 326 mg)

  • Phenylboronic acid (1.1 mmol, 134 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 46 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried 25 mL Schlenk flask, add 2,5-dibromo-3-hexylthiophene, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to afford the desired product.

Protocol 2: Stille Synthesis of 2-Phenylthiophene

This protocol is a representative procedure for a standard Stille coupling.

Materials:

  • 2-Bromothiophene (1.0 mmol, 163 mg)

  • Phenyl-tributylstannane (1.05 mmol, 386 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried 25 mL Schlenk flask, add Pd(PPh₃)₄.

  • Seal the flask, and create an inert atmosphere by evacuating and backfilling with argon three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add 2-bromothiophene and phenyl-tributylstannane sequentially via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL).

  • To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) (15 mL) for 1 hour. A precipitate of tributyltin fluoride will form.

  • Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography (silica gel, hexanes) to yield 2-phenylthiophene.

Conclusion and Recommendation

Both Suzuki and Stille couplings are exceptionally powerful for aryl-thiophene synthesis. The decision of which to employ hinges on the specific project's constraints and goals.

Choose Suzuki Coupling when:

  • Low toxicity of reagents and byproducts is a priority (essential for pharmaceutical applications).

  • The required boronic acid is commercially available and cost-effective.

  • The substrate does not contain functional groups that are highly sensitive to basic conditions.

Choose Stille Coupling when:

  • The synthesis involves substrates with delicate functional groups that are incompatible with the basic conditions of the Suzuki reaction.

  • The required organostannane is readily accessible or easily synthesized and the higher toxicity can be safely managed.

  • All attempts using Suzuki coupling have failed, as Stille can sometimes be more robust for particularly challenging substrates.[12]

For most common applications, the Suzuki-Miyaura reaction is the preferred method due to its favorable safety profile, the vast commercial availability of reagents, and the ease of purification.[6][7] The continuous development of new ligands and milder bases further expands its scope, making it an increasingly versatile tool for the modern synthetic chemist.[23]

References

A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for Novel Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The exploration of thiophene-based compounds as novel therapeutic agents has garnered significant interest within the drug discovery landscape.[1][2][3][4] Their diverse biological activities, including potent anticancer properties, make them a promising class of molecules.[3][5][6] A critical, foundational step in the preclinical evaluation of these novel chemical entities is the rigorous assessment of their cytotoxic potential.[7][8][9] This guide provides a comparative analysis of key in vitro cytotoxicity assays, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate methods to elucidate the cytotoxic profile of novel thiophene-based compounds. We will delve into the mechanistic underpinnings of each assay, provide detailed, field-proven protocols, and discuss the nuances of data interpretation, particularly in the context of thiophene chemistry.

The Rationale for a Multi-Assay Approach

No single cytotoxicity assay can provide a complete picture of a compound's effect on cell health. A multi-assay approach is therefore essential for a comprehensive understanding. This is because different assays measure distinct cellular events that occur during cell death. For a thorough evaluation of novel thiophene derivatives, we recommend a tiered approach that begins with assessing metabolic activity and membrane integrity, followed by more detailed investigations into the specific mechanism of cell death, such as apoptosis.

The MTT Assay: A First-Line Assessment of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Scientific Principle

The core of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[10][13] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, predominantly located in the mitochondria of metabolically active cells.[11][12] Consequently, the amount of formazan produced is directly proportional to the number of viable cells.[12]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel thiophene-based compound in complete culture medium. After 24 hours, remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Untreated Control: Cells in medium only.

    • Blank Control: Medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[13]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the crystals.[14][15]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]

Causality and Considerations for Thiophene Compounds
  • Initial Screening: The MTT assay is an excellent high-throughput method for initial screening to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.[7][13]

  • Potential for Interference: Thiophene-based compounds can sometimes be colored. It is crucial to include a control well with the compound in cell-free media to measure its intrinsic absorbance, which can then be subtracted from the experimental values.[16] If significant color interference is observed, alternative assays should be considered.

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat with Thiophene Compound incubate1->treat incubate2 4. Incubate (e.g., 24-72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h add_mtt->incubate3 solubilize 7. Solubilize Formazan incubate3->solubilize read 8. Read Absorbance (570nm) solubilize->read calculate 9. Calculate Cell Viability (%) & IC50 read->calculate

Caption: A streamlined workflow of the MTT cytotoxicity assay.

The Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity

The LDH assay is another fundamental cytotoxicity test that measures the integrity of the plasma membrane. It is often used in parallel with the MTT assay to provide a more comprehensive view of cytotoxicity.

Scientific Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most living cells.[17][18] When the cell membrane is compromised, as occurs during necrosis or late-stage apoptosis, LDH is released into the culture medium.[18][19] The LDH assay quantifies the amount of this released enzyme, which is directly proportional to the level of cell lysis.[17] The enzymatic reaction involves the reduction of a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically.[19][20]

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits).

    • Compound Control: Thiophene compound in cell-free medium to check for interference.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 15 minutes).[20]

  • Assay Reaction: Carefully transfer an aliquot of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[7][19]

  • Reagent Addition: Add the LDH assay reaction mixture (typically containing substrate, cofactor, and a tetrazolium salt) to each well.[19][20]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[19]

  • Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Causality and Considerations for Thiophene Compounds
  • Complementary Data: The LDH assay provides data on membrane damage, which is a different endpoint from the metabolic activity measured by the MTT assay. Comparing results from both can indicate whether a compound causes metabolic shutdown before or concurrently with membrane rupture.[17][21]

  • Mechanism of Death: A significant increase in LDH release suggests a necrotic or late apoptotic cell death mechanism. This is a valuable piece of information when characterizing the mode of action of a novel thiophene derivative.

Diagram 2: LDH Assay Principle

LDH_Principle cluster_cell Cell Healthy_Cell Healthy Cell (Intact Membrane) LDH_in LDH Damaged_Cell Damaged Cell (Compromised Membrane) LDH_out Released LDH Damaged_Cell->LDH_out Release Reaction LDH + Substrate -> Formazan (Color) LDH_out->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement

Caption: Principle of the LDH assay for cytotoxicity.

Apoptosis Assays: Unraveling the Programmed Cell Death Pathway

Many thiophene-based anticancer agents have been shown to induce apoptosis, or programmed cell death.[3][5][22] Therefore, it is critical to investigate this specific pathway. Assays that detect key apoptotic events, such as phosphatidylserine (PS) externalization and caspase activation, are invaluable.[23][24]

Scientific Principle: Annexin V/Propidium Iodide (PI) Staining

In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this phospholipid is translocated to the outer leaflet.[23][25] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[7][23] By co-staining with propidium iodide (PI), a fluorescent nucleic acid stain that is excluded by live cells with intact membranes, it is possible to distinguish between:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the thiophene compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization, followed by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[7]

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[7]

  • Incubation: Incubate in the dark for 15 minutes at room temperature.[7]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[7]

Causality and Considerations for Thiophene Compounds
  • Mechanistic Insight: This assay provides clear, quantitative data on the induction of apoptosis, which is a highly desirable mechanism of action for anticancer drugs.[24] Studies have shown that novel thiophene derivatives can induce apoptosis through the intrinsic pathway, involving mitochondrial depolarization and caspase activation.[5][22]

  • Confirmation of Cytotoxicity: Observing a shift from viable to apoptotic populations with increasing concentrations of a thiophene compound provides strong evidence of its cytotoxic mechanism.

Diagram 3: Apoptosis Detection via Annexin V/PI

Apoptosis_Detection Viable Viable Cell Inner PS Intact Membrane EarlyApop Early Apoptotic Outer PS (Annexin V+) Intact Membrane (PI-) Viable->EarlyApop Apoptotic Stimulus (Thiophene Compound) LateApop Late Apoptotic/Necrotic Outer PS (Annexin V+) Permeable Membrane (PI+) EarlyApop->LateApop Progression

Caption: Cellular stages during apoptosis detected by Annexin V and PI.

Comparative Summary of Cytotoxicity Assays

Assay Principle Endpoint Measured Advantages Limitations Relevance for Thiophenes
MTT Enzymatic reduction of tetrazolium saltMetabolic activity, mitochondrial function[10]High-throughput, cost-effective, reproducible[8][9]Interference from colored/reducing compounds, indirect measure of viabilityExcellent for initial IC₅₀ determination and high-throughput screening.[9]
LDH Release of cytosolic enzymePlasma membrane integrity, cell lysis[18][19]Direct measure of cytotoxicity, stable enzyme[26]Does not distinguish between apoptosis and necrosis, less sensitive than MTT[26]Confirms membrane damage and provides complementary data to MTT.
Annexin V/PI Phosphatidylserine externalizationApoptosis vs. Necrosis[23]Provides mechanistic insight, quantitative flow cytometry data[7]More complex protocol, requires specialized equipment (flow cytometer)Crucial for confirming an apoptotic mechanism of action, a common pathway for thiophenes.[5][22]

Conclusion and Future Directions

The evaluation of in vitro cytotoxicity is a non-negotiable step in the development of novel thiophene-based therapeutic agents.[7][27] A judicious selection of assays is paramount for generating a robust and reliable dataset. This guide recommends a tiered approach: initiating with the MTT assay for a broad assessment of cell viability and IC₅₀ determination, followed by the LDH assay to confirm membrane damage, and culminating in apoptosis assays like Annexin V/PI staining to elucidate the specific mechanism of cell death. This multi-faceted strategy provides a comprehensive cytotoxic profile, enabling researchers to make informed decisions about which promising thiophene-based compounds should advance in the drug discovery pipeline.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.